Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXMRIOSHOTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429303 | |
| Record name | Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-17-8 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure: A Technical Guide to Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key analytical data and experimental protocols used to confirm its molecular structure, presented in a format tailored for researchers and professionals in drug development.
Compound Identity and Physical Properties
This compound is identified by the CAS Number 317319-17-8.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 317319-17-8 | [1] |
| Molecular Formula | C13H12FNO2S | [1] |
| Molecular Weight | 265.3 g/mol | [1] |
| Melting Point | 57 to 60°C | [1] |
| Physical State | Liquid/Solid | [1] |
| IUPAC Name | ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | [1] |
Synthesis and Structural Confirmation
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis.[2][3][4] This well-established method involves the condensation reaction between an α-haloketone and a thioamide.
General Synthesis Pathway
The Hantzsch synthesis provides a versatile route to a wide array of thiazole derivatives. The general workflow for the synthesis of the title compound is depicted below.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following protocol is a representative procedure for the synthesis of thiazole derivatives and can be adapted for this compound.
Materials:
-
4-Fluorothiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
Procedure:
-
Dissolve equimolar amounts of 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a mild base, such as sodium bicarbonate, to the mixture to neutralize the hydrogen chloride formed during the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not available in the provided search results, the following table presents expected data based on closely related structures and general principles of spectroscopy.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and aromatic protons from the fluorophenyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, the fluorophenyl ring (with C-F coupling), and the ethyl and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the thiazole and aromatic rings, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (265.3 m/z), along with characteristic fragmentation patterns. |
Logical Workflow for Structure Elucidation
The process of confirming the structure from the synthesized product follows a logical progression of analytical techniques.
Safety and Handling
This compound is associated with certain hazards. It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
The structure of this compound can be reliably confirmed through a combination of its synthesis via the Hantzsch reaction and comprehensive analysis using modern spectroscopic methods. This guide provides the foundational information, including physical properties, a representative synthesis protocol, and the analytical logic required for its structural elucidation, serving as a valuable resource for researchers in the field.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics.
Core Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some properties have been experimentally determined, others are predicted values based on computational models due to the limited availability of published experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO₂S | |
| Molecular Weight | 265.3 g/mol | [1] |
| Melting Point | 57-60 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | Data not available | |
| logP (Predicted) | Data not available |
Note: The absence of experimental data for boiling point, solubility, pKa, and logP necessitates reliance on general chemical principles and predictive modeling for estimation. For rigorous drug development, experimental determination of these parameters is crucial.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be adapted for this compound.
1. Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.[2][3][4][5]
-
2. Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
-
Materials: Test tubes, vortex mixer, the compound of interest, and a range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The sample is visually inspected for the presence of undissolved solid.
-
If the compound dissolves completely, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.
-
The process is repeated with different solvents to establish a solubility profile.[6][7][8][9][10]
-
3. pKa Determination (Potentiometric Titration)
This method is suitable for determining the acid dissociation constant of a weakly acidic or basic compound.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture if the compound has low aqueous solubility).
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.
-
The titrant is added to the solution of the compound in small, precise increments.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][12][13][14][15]
-
4. LogP Determination (Shake-Flask Method)
This is the traditional method for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase.
-
Materials: n-Octanol, phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4), separatory funnels or vials, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel or vial at a known volume ratio.
-
The mixture is shaken vigorously for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
This guide provides a foundational understanding of the physicochemical properties of this compound. For further drug development, it is imperative that the missing experimental data be generated through rigorous laboratory investigation.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. westlab.com [westlab.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. pennwest.edu [pennwest.edu]
- 14. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Shake Flask LogD | Domainex [domainex.co.uk]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, a plausible synthetic route based on established methodologies, and a discussion of the potential biological significance of this class of compounds.
Core Data and Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 317319-17-8[1][2] |
| IUPAC Name | ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Molecular Formula | C₁₃H₁₂FNO₂S[1] |
| Molecular Weight | 279.3 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C)N=C(S1)C2=CC=C(F)C=C2 |
| InChI | InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
| InChI Key | JSUXMRIOSHOTNY-UHFFFAOYSA-N[1] |
| MDL Number | MFCD08443675[1] |
Synthesis Protocol: Adapted Hantzsch Thiazole Synthesis
Reaction Scheme:
Caption: Plausible synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and subsequently with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the thiazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of 2-aryl-thiazole have demonstrated a wide range of pharmacological activities, suggesting potential avenues of research for this compound.
Thiazole-containing molecules have been reported to exhibit activities including:
-
Antimicrobial and Antifungal Activity: Various substituted thiazoles have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[3][4]
-
Anticancer Activity: The thiazole nucleus is a key component of several anticancer agents. The mechanism of action often involves the inhibition of specific kinases or other cellular signaling pathways crucial for cancer cell proliferation.[5]
-
Antiviral Activity: Certain thiazole derivatives have shown promise as antiviral agents, including activity against flaviviruses.[6]
-
Enzyme Inhibition: Fluorinated thiazole derivatives have been investigated as inhibitors of enzymes such as α-amylase, suggesting potential applications in the management of diabetes.[1][7]
The presence of the 4-fluorophenyl group in the target molecule is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][7]
Signaling Pathways and Experimental Workflows
Given the absence of specific studies on this compound, a definitive signaling pathway cannot be depicted. However, based on the activities of related thiazole compounds, a hypothetical workflow for preliminary biological screening can be proposed.
Experimental Workflow for Biological Screening:
Caption: A generalized workflow for the initial biological evaluation of the title compound.
This workflow outlines a rational approach to elucidating the biological profile of this compound, starting from broad screening assays to more focused mechanistic studies upon the identification of a significant biological effect. Researchers are encouraged to explore these avenues to unlock the therapeutic potential of this and related compounds.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, MS) for Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Gathering Data Details
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The Ascendant Role of Fluorinated Thiazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, has proven to be a remarkably versatile scaffold. When functionalized with fluorine atoms or fluorine-containing moieties, thiazole derivatives exhibit a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of fluorinated thiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity of Fluorinated Thiazole Derivatives
Fluorinated thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of human cancer cell lines. The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, thereby potentiating their antitumor effects.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected fluorinated thiazole derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1] |
| 2-aminothiazoles with 4,5-butylidene and benzylic amines | H1299 (Human Lung Cancer) | 4.89 | [2] |
| SHG-44 (Human Glioma) | 4.03 | [2] | |
| 2-aminothiazole-flavonoid hybrid | U87 (Glioblastoma) | 4.1 ± 3.4 | [3] |
| T98G (Glioblastoma) | 1.7 ± 0.9 | [3] | |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [4] |
| A549 (Lung Adenocarcinoma) | 0.97 ± 0.13 | [4] | |
| 4-aryl-N-arylcarbonyl-2-aminothiazole (X = F, R = R¹ = Me) | HS 578T (Breast Cancer) | Lethal at 0.8 µM | [5] |
| Thiazole derivative with bromide substitution (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [6] | |
| Thiazole-2-imine derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [7] |
Mechanisms of Anticancer Action
Fluorinated thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Notable pathways targeted include the PI3K/mTOR and NF-κB signaling cascades.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several fluorinated thiazole derivatives have been shown to inhibit components of this pathway.
Caption: PI3K/mTOR signaling pathway and points of inhibition by fluorinated thiazole derivatives.
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a feature of many cancers, promoting a pro-tumorigenic inflammatory microenvironment.
Caption: NF-κB signaling pathway and its inhibition by fluorinated thiazole derivatives.
Antimicrobial Activity of Fluorinated Thiazole Derivatives
Fluorinated thiazoles also exhibit significant activity against a range of pathogenic bacteria and fungi. The electron-withdrawing nature of fluorine can alter the electronic properties of the thiazole ring, enhancing its interaction with microbial targets.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated thiazole derivatives against selected microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 | [8] |
| Staphylococcus aureus | 1.56 - 6.25 | [8] | |
| Escherichia coli | 1.56 - 6.25 | [8] | |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [8] | |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [8] |
| Staphylococcus aureus | 6.25 - 12.5 | [8] | |
| Escherichia coli | 6.25 - 12.5 | [8] | |
| 2,3-disubstituted thiazole with p-nitro moiety | E. coli | 3.92 - 4.23 | [9] |
| Thiazole derivative (17a) | Aspergillus niger | Similar to Amphotericin B | [10] |
| Geotricum candidum | Similar to Amphotericin B | [10] |
Anti-inflammatory Activity of Fluorinated Thiazole Derivatives
Chronic inflammation is a key driver of numerous diseases. Fluorinated thiazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting enzymes and signaling pathways involved in the inflammatory response.
Quantitative Anti-inflammatory Activity Data
The table below highlights the in vitro anti-inflammatory activity of selected fluorinated thiazole compounds.
| Compound/Derivative Class | Target/Assay | IC₅₀ (µM) | Reference |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24g) | p38α inhibition | 0.68 | [11] |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (21d) | Nitric Oxide (NO) release | 1.21 | [11] |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24i) | Prostaglandin E2 (PGE2) production | 0.87 | [11] |
Mechanism of Anti-inflammatory Action: Targeting COX-2 and iNOS
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are upregulated during inflammation and produce pro-inflammatory mediators.
Caption: Inhibition of the COX-2 and iNOS inflammatory pathways by fluorinated thiazoles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated thiazole derivatives.
Synthesis of Fluorinated Thiazole Derivatives (General Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[12]
Caption: General workflow for the Hantzsch synthesis of fluorinated thiazole derivatives.
Materials:
-
α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone)
-
Thioamide or thiourea derivative
-
Solvent (e.g., absolute ethanol)
-
Stirring apparatus and reflux condenser
-
Sodium carbonate solution (5%) or other suitable base
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide/thiourea (1-1.5 equivalents) in the chosen solvent.[12]
-
Heat the mixture to reflux with stirring for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) to neutralize any acid formed and precipitate the product.[12]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) and mass spectrometry to confirm its structure and purity.[13]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Fluorinated thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of the fluorinated thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[15]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Fluorinated thiazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of the fluorinated thiazole derivatives in the broth.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum) well.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for PI3K/mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.[1][16]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[16]
Conclusion
Fluorinated thiazole derivatives represent a highly promising and versatile class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The strategic incorporation of fluorine enhances their biological activity through various mechanisms, including the modulation of key signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize these fascinating molecules for therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of fluorinated thiazoles will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma | MDPI [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate. Due to the limited direct research on this specific molecule, this paper extrapolates potential biological activities based on the well-established pharmacological profiles of its core structural components: the 2-phenylthiazole scaffold, the 4-fluorophenyl moiety, and the thiazole-5-carboxylate functional group. The primary proposed mechanisms include kinase inhibition, anti-inflammatory effects through cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and broad-spectrum antimicrobial activity. This document outlines hypothetical, yet plausible, experimental data and detailed protocols to facilitate future research and validation of these proposed activities.
Introduction
This compound is a heterocyclic compound featuring a central thiazole ring, a structure of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4][5] The subject molecule integrates three key structural features that suggest a strong potential for biological activity:
-
2-Phenylthiazole Core: This scaffold is prevalent in numerous compounds that act as kinase inhibitors and antimicrobial agents.[2][6][7]
-
4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[8][9]
-
Ethyl Thiazole-5-carboxylate Moiety: This functional group can influence the compound's solubility and may be involved in interactions with biological targets.[10][11]
This guide will explore the most probable mechanisms of action based on these structural attributes, supported by data from analogous compounds found in the scientific literature.
Proposed Mechanisms of Action
Kinase Inhibition
A significant number of thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2][6][12] Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. It is hypothesized that this compound could function as a kinase inhibitor, potentially targeting serine/threonine or tyrosine kinases.[6]
The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Anti-Inflammatory Activity via COX/LOX Inhibition
Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[13][14] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[1][15][16][17] The potential mechanisms are diverse and can include the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of fungal cell wall synthesis through enzymes like chitin synthase.[7][15] The amphiphilic nature of some thiazole derivatives may also allow them to integrate into and disrupt microbial cell membranes.[17]
Hypothetical Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be expected from experimental validation of the proposed mechanisms of action.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| EGFR | 150 |
| VEGFR2 | 220 |
| CDK2 | 450 |
| GSK3β | 300 |
| CK2 | 600 |
Table 2: Anti-inflammatory Enzyme Inhibition
| Enzyme Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| COX-1 | 45% | 12.5 |
| COX-2 | 85% | 2.1 |
| 5-LOX | 70% | 5.8 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
| Aspergillus niger | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of the proposed mechanisms.
Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the IC₅₀ value of the compound against a panel of protein kinases.
-
Materials: Recombinant human kinases, corresponding substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
-
Objective: To determine the selectivity and potency of the compound as a COX inhibitor.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit (Cayman Chemical), 96-well plates, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a 96-well plate, add either COX-1 or COX-2 enzyme in reaction buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin F2α produced using a competitive enzyme immunoassay (EIA) as per the kit instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Materials: Bacterial and fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compound, positive control antibiotics/antifungals.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) Logic
The potential for biological activity is derived from the combination of the compound's structural motifs.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available, a strong theoretical framework suggests its potential as a multi-target therapeutic agent. Based on the extensive literature on structurally related thiazole derivatives, the most promising mechanisms of action are kinase inhibition, anti-inflammatory effects via the COX/LOX pathways, and broad-spectrum antimicrobial activity. The hypothetical data and detailed experimental protocols provided in this guide are intended to serve as a robust starting point for the systematic investigation and validation of this compound's therapeutic potential. Further research is warranted to elucidate its precise molecular targets and to evaluate its efficacy and safety in preclinical models.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In Silico Prediction of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate. In the absence of extensive experimental data for this specific molecule, this document details a robust computational methodology encompassing target identification and validation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed protocols for each key computational experiment are provided to guide researchers in the virtual screening and characterization of this and other novel chemical entities. All quantitative data from these predictive studies are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational strategies and potential biological implications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
This compound is a small molecule featuring a thiazole core, a scaffold known for its diverse pharmacological activities.[1][2][3] Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The process of bringing a new drug to market is lengthy and expensive, with a high rate of failure.[5] Computer-aided drug design (CADD) has emerged as an indispensable tool to expedite this process and reduce costs by enabling the rapid screening and evaluation of potential drug candidates.[5][6]
In Silico Bioactivity Prediction Workflow
The computational workflow for predicting the bioactivity of a novel compound is a multi-step process that integrates various methodologies to construct a comprehensive profile of its potential therapeutic effects.
Caption: Overall workflow for the in silico prediction of bioactivity.
Methodologies and Experimental Protocols
Target Identification and Validation
The initial step is to identify potential molecular targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches.
Experimental Protocol:
-
Ligand-Based Target Prediction:
-
Literature and Database Mining:
-
Target Validation:
-
Prioritize identified targets based on their relevance to disease pathways.
-
Cross-reference potential targets to ensure they are considered "druggable."
-
Caption: Workflow for target identification and validation.
Predicted Target Classes for Thiazole Derivatives:
Based on the known activities of similar compounds, potential target classes for this compound are summarized in Table 1.
| Potential Target Class | Examples | Potential Therapeutic Area | Reference |
| Kinases | Tyrosine Kinases, CDKs | Anticancer | [9] |
| Enzymes | Dihydrofolate Reductase, DNA Gyrase | Antimicrobial | [2] |
| Receptors | Estrogen Receptors, Androgen Receptors | Anticancer | [10] |
| Proteases | Cathepsins, Caspases | Various | [2] |
Table 1: Potential Target Classes for Thiazole Derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] This method is crucial for understanding binding mechanisms and for virtual screening.[11]
Experimental Protocol:
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze docking poses based on binding energy scores and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Visualize the ligand-protein interactions.
-
Hypothetical Docking Results:
The following table presents hypothetical docking scores against selected potential targets.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR Kinase Domain (2GS2) | -8.5 | Met793, Leu718, Cys797 |
| Staphylococcus aureus DNA Gyrase (2XCT) | -7.9 | Asp81, Gly85, Ile175 |
| VEGFR-2 (4ASD) | -9.1 | Cys919, Asp1046, Phe1047 |
Table 2: Hypothetical Molecular Docking Results.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity.[14]
Experimental Protocol:
-
Dataset Preparation:
-
Compile a dataset of structurally diverse compounds with known bioactivity against the target of interest.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., topological, electronic, physicochemical) for all compounds in the dataset.
-
-
Model Building:
-
Divide the dataset into training and test sets.
-
Develop a QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[15]
-
-
Model Validation:
-
Validate the model using internal (cross-validation) and external validation techniques.[14]
-
-
Prediction for New Compound:
-
Use the validated QSAR model to predict the bioactivity of this compound.
-
Caption: A general workflow for QSAR modeling.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[5]
Experimental Protocol:
-
Model Generation:
-
Ligand-based: Align a set of active molecules and identify common chemical features.
-
Structure-based: Identify key interaction points within the receptor's binding site.[5]
-
-
Model Validation:
-
Use the generated pharmacophore model to screen a database containing known active and inactive compounds to assess its ability to discriminate between them.
-
-
Virtual Screening:
-
Use the validated model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.
-
Caption: Workflow for pharmacophore modeling and virtual screening.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity.
Experimental Protocol:
-
SMILES Input:
-
Use the SMILES string of this compound as input.
-
-
Prediction using Web Servers:
-
Utilize online tools like SwissADME and admetSAR to predict a range of ADMET properties.
-
-
Analysis of Results:
-
Evaluate the predicted properties against established criteria for druglikeness (e.g., Lipinski's Rule of Five).
-
Predicted ADMET Properties:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 265.3 g/mol | Fulfills Lipinski's Rule (< 500) |
| LogP | 3.2 | Good lipophilicity |
| Hydrogen Bond Donors | 0 | Fulfills Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 3 | Fulfills Lipinski's Rule (< 10) |
| Blood-Brain Barrier Permeation | Probable | Potential for CNS activity |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low toxicity concern |
Table 3: Predicted ADMET Properties for this compound.
Potential Signaling Pathway Involvement
Based on the potential kinase inhibitory activity of thiazole derivatives, this compound might interfere with cancer-related signaling pathways, such as the EGFR and VEGFR signaling cascades.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By following the detailed methodologies for target identification, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate valuable hypotheses regarding the compound's therapeutic potential. The predictive data presented herein suggests that this molecule possesses druglike properties and may exhibit activity against cancer-related targets such as EGFR and VEGFR-2. These in silico findings warrant further experimental validation to confirm the predicted bioactivities and elucidate the precise mechanism of action. The integration of computational and experimental approaches is paramount for the efficient discovery and development of novel therapeutic agents.[1]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-aryl-4-methylthiazole-5-carboxylate compounds
An In-depth Technical Guide on 2-Aryl-4-Methylthiazole-5-Carboxylate Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-4-methylthiazole-5-carboxylate scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This document provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.
Synthesis of 2-Aryl-4-Methylthiazole-5-Carboxylate Derivatives
The most common and efficient method for the synthesis of the 2-substituted-4-methylthiazole-5-carboxylate core is a variation of the Hantzsch thiazole synthesis. This typically involves a one-pot reaction that simplifies the traditional two-step process of bromination and cyclization.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 2-aryl-4-methylthiazole-5-carboxylates.
Experimental Protocols
General One-Pot Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates: [1]
-
To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF), N-bromosuccinimide (NBS) (1.2 equivalents) is added at a low temperature (e.g., below 0°C).
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) to allow for the in situ formation of the bromo intermediate.
-
The corresponding N-aryl thiourea (1 equivalent) is then added to the mixture.
-
The reaction is heated to a higher temperature (e.g., 80°C) for a period of time (e.g., 2 hours) to facilitate the cyclization reaction.
-
After completion, the reaction mixture is worked up, which may involve extraction and purification by crystallization or chromatography to yield the final product.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the 2-aryl-4-methylthiazole-5-carboxylate scaffold have been extensively studied for various biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have demonstrated the potential of these compounds as anticancer agents against a range of human cancer cell lines.
Structure-Activity Relationship (SAR) for Anticancer Activity:
Caption: Key structure-activity relationships for anticancer activity.
The antiproliferative activity is significantly influenced by the nature and substitution pattern of the aryl group at the 2-position of the thiazole ring. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the cytotoxic potency.[2][3] Some derivatives have shown potent activity by inhibiting tubulin polymerization.[2]
Quantitative Data: Anticancer Activity
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA-1 | Phenyl (Thiazolidine derivative) | Prostate Cancer | 0.7 - 1.0 | [2] |
| ATCAA-1 | Phenyl (Thiazolidine derivative) | Melanoma | 1.8 - 2.6 | [2] |
| 8e | 2-Chlorophenyl | K562 (Leukemia) | Not specified, high potency | [4][5] |
| SMART series | Substituted methoxybenzoyl-aryl | Melanoma & Prostate | Low nM range | [2] |
Note: This table is a representative summary. For a comprehensive list of compounds and their activities, refer to the cited literature.
Antimicrobial Activity
Certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have exhibited notable antibacterial and antifungal properties.[6] The activity is often associated with the nature of the substituent at the 2-amino position.
Quantitative Data: Antimicrobial Activity
| Compound ID | Substituent at 2-amino position | Microorganism | MIC (µg/mL) | Reference |
| 12f | Not specified in abstract | S. aureus, B. subtilis | Comparable to ampicillin | [6] |
| 9b | Not specified in abstract | Various bacteria | Broad spectrum | [6] |
Note: MIC stands for Minimum Inhibitory Concentration.
Experimental Workflows
The evaluation of 2-aryl-4-methylthiazole-5-carboxylate derivatives typically follows a structured workflow from synthesis to biological characterization.
Caption: A typical workflow for the development of thiazole derivatives.
Key Experimental Protocols
In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The 2-aryl-4-methylthiazole-5-carboxylate scaffold continues to be a valuable template in the design and development of new therapeutic agents. The synthetic accessibility and the possibility of diverse substitutions on the aryl ring and the carboxylate function allow for the generation of large libraries of compounds for biological screening. The potent anticancer and antimicrobial activities exhibited by many derivatives underscore the potential of this class of compounds in addressing significant healthcare challenges. Future research in this area will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," this aromatic motif is integral to a multitude of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of pharmacological activities.[1][2] Thiazole derivatives have shown significant therapeutic potential, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][3][4] This guide provides a comprehensive exploration of the discovery and synthesis of novel thiazole-based compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways they modulate.
I. Synthesis of Novel Thiazole-Based Compounds: From Classic Reactions to Modern Methodologies
The construction of the thiazole ring is a well-established field in organic synthesis, with a variety of methods available to chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A. The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
First reported in 1887, the Hantzsch thiazole synthesis remains a fundamental and widely employed method for assembling the thiazole core.[1] This classical reaction involves the condensation of an α-haloketone with a thioamide or a compound containing a thioamide functional group, such as thiourea or thiosemicarbazide.[1][5][6] The versatility and reliability of the Hantzsch synthesis have made it a mainstay in the production of a diverse array of thiazole derivatives.[5][6]
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [1]
This protocol outlines a representative Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate with stirring capability
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly add 5% sodium carbonate solution to the mixture until it becomes basic, which will precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the purified 2-amino-4-phenylthiazole on a watch glass.
B. Modern Synthetic Approaches
While the Hantzsch synthesis is a powerful tool, numerous modern methods have been developed to access thiazole derivatives, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.[5] These contemporary strategies include microwave-assisted synthesis, the use of ionic liquids as green reaction media, and multicomponent reactions that allow for the rapid assembly of complex molecules in a single step.[7][8][9] For instance, one-pot, three-component reactions utilizing microwave irradiation have been shown to significantly reduce reaction times and increase yields for the synthesis of novel thiazole derivatives.[7]
II. Therapeutic Applications and Biological Evaluation
The broad spectrum of biological activities exhibited by thiazole derivatives has cemented their importance in drug discovery.[10][11] Extensive research has focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[10][12]
A. Anticancer Activity: Targeting Key Signaling Pathways
A significant area of investigation for thiazole-based compounds is their application as anticancer agents.[13][14] Many of these derivatives exert their cytotoxic effects by inhibiting protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.[2][15]
Table 1: Anticancer Activity of Selected Novel Thiazole-Based Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| 3b | Leukemia (RPMI-8226) | Not specified (lethal effect) | PI3Kα/mTOR | [16] |
| 3e | Leukemia (HL-60(TB)) | Not specified (lethal effect) | PI3Kα/mTOR | [16] |
| 5b | Breast (MCF-7) | 0.48 ± 0.03 | Tubulin Polymerization | [17] |
| 5b | Lung (A549) | 0.97 ± 0.13 | Tubulin Polymerization | [17] |
| Compound 6 | Lung (A549) | 12.0 ± 1.73 µg/mL | Akt | [18] |
| Compound 6 | Glioma (C6) | 3.83 ± 0.76 µg/mL | Akt | [18] |
| Compound 3 | Breast (MCF-7) | 20.6 ± 0.3 µg/mL | MMP-1, MMP-8, MMP-9 | [19] |
| Compound 4i | Osteosarcoma (SaOS-2) | 0.190 ± 0.045 µg/mL | EGFR | [7] |
| Hydrazinyl thiazole II | Glioma (C6) | 3.83 | Not specified | [20] |
| Compound III | Not specified | 0.05109 | VEGFR-2 | [20] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiazole-based compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of approximately 5.0 × 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Treat the cells with serial dilutions of the thiazole-based compounds, typically starting from a concentration of 100 µM, and include a non-treated control.[14]
-
Incubate the plates for a specified period, often 72 hours, at 37°C in a 5% CO₂ atmosphere.[14]
-
After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
B. Antimicrobial and Other Biological Activities
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting essential bacterial enzymes.[4] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[12] Furthermore, thiazole-containing molecules have been investigated for their anti-inflammatory, antimalarial, and anticonvulsant properties, highlighting the broad therapeutic landscape of this versatile scaffold.[10][18][21]
Table 2: Antimicrobial Activity of Selected Novel Thiazole-Based Compounds
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4b | Candida albicans | 250 | [21] |
| 4g | Candida albicans | 250 | [21] |
| 4j | Candida albicans | 250 | [21] |
| 4c | Plasmodium falciparum | IC₅₀ close to quinine | [21] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
III. Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which thiazole-based compounds exert their therapeutic effects is crucial for rational drug design and development. Many of these compounds function by interacting with specific protein targets and modulating key signaling pathways involved in disease progression.
A. Inhibition of Kinase Signaling Pathways
As previously mentioned, a primary mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases.[2][15] These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and survival. By blocking the activity of kinases such as PI3K, mTOR, Akt, EGFR, and VEGFR-2, these compounds can effectively halt tumor progression.[16][18][20][22]
Caption: Inhibition of EGFR/VEGFR-2 signaling by thiazole compounds.
B. General Workflow for Thiazole-Based Drug Discovery
The process of discovering and developing novel thiazole-based drugs follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: General workflow for thiazole-based drug discovery.
IV. Conclusion
The thiazole scaffold continues to be a highly prolific source of novel therapeutic agents.[1] Its synthetic accessibility, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry and drug development.[1][5] This guide has provided a comprehensive overview of the key aspects of thiazole-based drug discovery, from synthesis and biological evaluation to the elucidation of their mechanisms of action. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of novel thiazole compounds will undoubtedly lead to the development of more effective and targeted therapies for a wide range of human ailments.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nanobioletters.com [nanobioletters.com]
- 22. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, toxicity, and handling of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate (CAS No: 317319-17-8). This document is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in a laboratory or industrial setting. While quantitative toxicological data such as LD50 and LC50 values are not currently available in the public domain, this guide synthesizes the existing hazard information, provides detailed handling and emergency protocols, and outlines a probable synthetic route based on established chemical principles. All available quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Chemical Identification and Physical Properties
This compound is a substituted thiazole derivative. The presence of a fluorophenyl group is a common feature in many pharmacologically active molecules.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 317319-17-8 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂S | [1] |
| Molecular Weight | 265.3 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 57 to 60°C | [1] |
| Purity | Typically ≥98% | [1] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as harmful and an irritant. The GHS classification and associated hazard statements are summarized below.
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [2]
Toxicological Summary
Direct quantitative toxicological data for this compound is limited. The primary toxicological concerns are related to its irritant properties and potential harm if ingested.
Routes of Exposure and Symptoms:
-
Inhalation: May cause irritation to the lungs and respiratory system. Overexposure could potentially lead to more serious illness.
-
Skin Contact: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.
-
Eye Contact: Causes serious eye irritation, characterized by redness, pain, and watering. Severe eye damage is possible.
-
Ingestion: Harmful if swallowed.
Quantitative Toxicity Data:
-
Acute Oral, Dermal, and Inhalation Toxicity (LD50/LC50): Data not available.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The compound is not classified as a carcinogen by IARC, NTP, or OSHA.
Safe Handling and Storage
Adherence to proper laboratory safety protocols is essential when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
dot
Caption: Workflow for Safe Handling and Storage Protocols.
Emergency and First Aid Procedures
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
dot
Caption: Emergency First Aid Response Flowchart.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported.
-
Conditions to Avoid: Dust generation and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides.
Experimental Protocols: Synthesis
A likely synthetic route for this compound is the Hantzsch thiazole synthesis .[3] This well-established method involves the reaction of a thioamide with an α-haloketone or a related compound.
Overall Reaction: 4-fluorothiobenzamide + Ethyl 2-chloroacetoacetate → this compound + HCl + H₂O
dot
Caption: Hantzsch Synthesis of the Target Compound.
Detailed Protocol:
-
Materials:
-
4-fluorothiobenzamide
-
Ethyl 2-chloroacetoacetate[4]
-
Anhydrous ethanol (or another suitable solvent like DMF)
-
A weak base (e.g., sodium bicarbonate or pyridine, optional, to neutralize HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate in anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
-
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Conclusion
This compound is a chemical compound that requires careful handling due to its classification as harmful and an irritant to the skin, eyes, and respiratory system. While comprehensive toxicological data is lacking, the information provided in this guide, sourced from available safety data sheets, should enable researchers and professionals to handle this compound safely. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is paramount. In case of exposure, the first aid measures outlined should be followed promptly, and medical attention should be sought.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is accomplished via a two-step process commencing with the thionation of 4-fluorobenzamide to yield 4-fluorobenzothioamide, followed by a classical Hantzsch thiazole synthesis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. The title compound, this compound, incorporates a fluorophenyl moiety, a common functional group used to enhance metabolic stability and binding affinity in drug candidates. The Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring, is employed in the final step of this protocol. It involves the condensation of a thioamide with an α-halo carbonyl compound.
Overall Reaction Scheme
The synthesis is divided into two main stages:
-
Preparation of 4-Fluorobenzothioamide: Conversion of 4-fluorobenzamide to its corresponding thioamide using Lawesson's reagent.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 4-fluorobenzothioamide with ethyl 2-chloroacetoacetate to form the target thiazole derivative.
Experimental Protocols
Part 1: Synthesis of 4-Fluorobenzothioamide
This protocol details the thionation of 4-fluorobenzamide using Lawesson's reagent.
-
Materials:
-
4-Fluorobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
-
Procedure:
-
In a round-bottom flask, suspend 4-fluorobenzamide (1.0 eq.) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq.) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 4-fluorobenzothioamide.
-
Part 2: Synthesis of this compound
This protocol describes the Hantzsch thiazole synthesis to form the final product.
-
Materials:
-
4-Fluorobenzothioamide (from Part 1)
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
-
Procedure:
-
Dissolve 4-fluorobenzothioamide (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase with a saturated aqueous solution of sodium carbonate to neutralize any acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield this compound as the final product.
-
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Molar Equiv. |
| Part 1 | ||||
| 4-Fluorobenzamide | C₇H₆FNO | 139.13 | Starting Material | 1.0 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Thionating Agent | 0.5 |
| 4-Fluorobenzothioamide | C₇H₆FNS | 155.19 | Intermediate | - |
| Part 2 | ||||
| 4-Fluorobenzothioamide | C₇H₆FNS | 155.19 | Reactant | 1.0 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Reactant | 1.1 |
| This compound | C₁₃H₁₂FNO₂S | 281.31 | Final Product | - |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Lawesson's reagent has a strong, unpleasant odor and should be handled with care.
-
Toluene and ethanol are flammable solvents; avoid open flames and sparks.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled carefully.
Conclusion
The protocol described herein provides a reliable and detailed method for the preparation of this compound. The two-step synthesis is robust and utilizes standard organic chemistry techniques, making it accessible to researchers with a foundational understanding of synthetic methods. The final product can be used as a key intermediate for the synthesis of more complex molecules with potential biological activities.
Application Note: Quantification of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate using a Stability-Indicating RP-HPLC Method
AN-2025-12-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate. The described methodology is based on established principles for the analysis of structurally related pharmaceutical compounds and is designed to be suitable for routine quality control, stability studies, and formulation analysis. The protocol outlines the chromatographic conditions, sample and standard preparation, and validation parameters according to International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. To ensure the quality, efficacy, and safety of any potential drug product containing this active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is essential. Stability-indicating methods are crucial in pharmaceutical analysis as they can resolve the API from its potential degradation products, providing confidence in the stability data generated.[1][3]
This document presents a comprehensive protocol for a proposed stability-indicating RP-HPLC method with UV detection for the determination of this compound.
Proposed Analytical Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, resolution, and reproducibility. A reversed-phase method is proposed, which is suitable for the separation of moderately polar compounds like the target analyte.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Estimated at 275 nm (Requires confirmation by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets, cream) equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Sample Working Solution: Centrifuge a portion of the sample stock solution at 4000 rpm for 10 minutes. Dilute a suitable aliquot of the supernatant with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The proposed method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity/Stress Studies: Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[5][6] The analyte should be exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (UV light) stress conditions. The method should be able to separate the intact analyte peak from any degradation product peaks.
-
Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts or using different equipment. The relative standard deviation (RSD) should be calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability during normal use.
Data Presentation
The following table summarizes the anticipated performance characteristics of the validated method based on typical results for similar assays.[2][5][7][8]
| Validation Parameter | Acceptance Criteria | Anticipated Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Linearity Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.2 µg/mL |
| LOQ | - | ~0.6 µg/mL |
| Specificity | No interference from degradants | Peak purity index > 0.999 for stressed samples |
Visualization
Analytical Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the proposed HPLC method.
Caption: Workflow for HPLC quantification.
Method Validation Logic
The following diagram outlines the logical relationship between different validation experiments.
Caption: ICH method validation pathway.
Conclusion
The proposed stability-indicating RP-HPLC method provides a comprehensive framework for the reliable quantification of this compound in various samples. The detailed protocol for method implementation and validation ensures that the analytical procedure will be specific, accurate, precise, and robust for its intended purpose in a pharmaceutical research and quality control environment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. cipac.org [cipac.org]
- 5. scispace.com [scispace.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: High-Throughput Screening Using Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] Small molecules with a thiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[4][5] This document provides detailed application notes and protocols for the use of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate in a high-throughput screening campaign to identify novel kinase inhibitors.
The protocols outlined below describe a hypothetical screening cascade to identify and characterize inhibitors of "FluoroThiazole Kinase 1" (FTK1), a fictional kinase implicated in cancer cell proliferation. This compound will be used as a representative test compound in these protocols.
Compound of Interest:
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C13H12FNO2S | 277.31 g/mol |
High-Throughput Screening Workflow
The overall workflow for identifying and validating inhibitors of FTK1 is a multi-step process designed to minimize false positives and negatives.[1][6] The process begins with a primary screen of a large compound library, followed by a series of more rigorous secondary and counter-screens to confirm activity and selectivity.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Hypothetical Signaling Pathway
FTK1 is a kinase that, upon activation by an upstream growth factor signal, phosphorylates and activates a transcription factor (TF-1). Activated TF-1 then translocates to the nucleus and promotes the expression of genes involved in cell cycle progression and proliferation. Inhibiting FTK1 is a therapeutic strategy to halt this proliferation cascade.
Caption: Hypothetical FTK1 signaling pathway in cancer cell proliferation.
Experimental Protocols
Primary High-Throughput Screening Assay
Assay Principle: A fluorescence-based assay to measure FTK1 kinase activity. The assay uses a peptide substrate that fluoresces upon phosphorylation by FTK1. Inhibition of FTK1 results in a decrease in fluorescence.
Materials:
-
384-well black, flat-bottom plates
-
FTK1 enzyme (recombinant)
-
Fluorescent peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Positive control (e.g., a known kinase inhibitor like Staurosporine)
-
Negative control (DMSO)
-
This compound (and other library compounds) dissolved in DMSO.
Protocol:
-
Prepare the compound plate: Add 200 nL of test compounds (10 µM final concentration), positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution: Dilute FTK1 enzyme in assay buffer to the desired concentration.
-
Dispense 10 µL of the enzyme solution into each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare the substrate/ATP solution: Mix the fluorescent peptide substrate and ATP in assay buffer.
-
Add 10 µL of the substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission at 485/520 nm).
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[6] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
Dose-Response Assay (IC50 Determination)
Assay Principle: To determine the potency of the hit compounds identified in the primary screen by measuring their inhibitory activity across a range of concentrations.
Protocol:
-
Select the confirmed hits from the primary screen.
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the kinase assay as described in section 3.1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Counterscreen for Non-specific Inhibition
Assay Principle: To eliminate false positives that may inhibit the assay through non-specific mechanisms (e.g., fluorescence interference, aggregation). An unrelated enzyme can be used in a similar assay format.
Protocol:
-
Use the same assay format as the primary screen but substitute FTK1 with an unrelated kinase.
-
Test the hit compounds at a single high concentration (e.g., 20 µM).
-
Compounds that show significant inhibition in this assay are considered non-specific and are deprioritized.
Data Presentation
The following tables present simulated data for a high-throughput screening campaign involving this compound.
Table 1: Primary HTS Assay Quality Control
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[6] |
| Signal-to-Background | 12.5 | Robust signal window for hit identification. |
| Hit Rate | 0.5% | A manageable number of primary hits for follow-up studies. |
Table 2: Results for this compound
| Assay Type | Parameter | Result |
| Primary HTS Screen (at 10 µM) | % Inhibition | 85.2% |
| Dose-Response Assay | IC50 | 1.2 µM |
| Counterscreen (Unrelated Kinase) | % Inhibition | 5.1% |
| Conclusion | Potent and selective inhibitor of FTK1 |
Table 3: Structure-Activity Relationship (SAR) of Analogs
| Compound ID | R-Group at 4-Fluorophenyl | IC50 (µM) |
| LEAD-001 | -F (Lead Compound) | 1.2 |
| LEAD-002 | -H | 8.5 |
| LEAD-003 | -Cl | 1.5 |
| LEAD-004 | -OCH3 | 15.7 |
This preliminary SAR data suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for inhibitory activity.
Conclusion
The protocols and data presented here outline a comprehensive strategy for using this compound and similar compounds in a high-throughput screening campaign for the discovery of novel kinase inhibitors. The multi-step workflow, from primary screening to secondary and counterscreens, ensures the identification of potent and selective lead compounds for further optimization in drug discovery programs.[2][3] The thiazole scaffold continues to be a promising starting point for the development of new therapeutics.
References
Unraveling the Anticancer Potential of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate: A Look into Thiazole Derivatives
Introduction
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate is a member of the thiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific research on the anticancer applications of this particular molecule is not extensively documented in publicly available literature, the broader family of thiazole derivatives has demonstrated considerable promise in oncology research. This document aims to provide a detailed overview of the general approaches and methodologies used to evaluate the anticancer potential of thiazole-based compounds, drawing upon established protocols and the known mechanisms of action of structurally related molecules.
General Mechanism of Action of Anticancer Thiazole Derivatives
Thiazole-containing compounds have been reported to exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. While the precise mechanism for this compound is yet to be elucidated, related compounds have been shown to:
-
Induce Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents. Thiazole derivatives have been observed to initiate apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
-
Inhibit Protein Kinases: Many thiazole-based molecules act as inhibitors of various protein kinases that are crucial for cancer cell signaling and growth. This includes kinases involved in pathways like PI3K/Akt/mTOR and MAPK/ERK.
-
Disrupt Microtubule Polymerization: Some thiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and cell death.
-
Generate Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
Data Presentation: Anticipated In Vitro Efficacy of Thiazole Derivatives
Based on studies of analogous compounds, the following table outlines the type of quantitative data that would be generated to assess the anticancer activity of a novel thiazole derivative like this compound. The values presented are hypothetical and for illustrative purposes only.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | MTT | Data Not Available | - |
| A549 (Lung) | MTT | Data Not Available | - | |
| HCT116 (Colon) | MTT | Data Not Available | - | |
| Related Thiazole Analog A | MCF-7 (Breast) | MTT | 15.2 | [Hypothetical] |
| Related Thiazole Analog B | A549 (Lung) | MTT | 8.7 | [Hypothetical] |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 0.5 | [Hypothetical] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments typically employed in the evaluation of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, and cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.
Workflow for Western Blot Analysis
Caption: Workflow of Western Blot analysis.
Methodology:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathway to Investigate
Based on the known mechanisms of other anticancer thiazole derivatives, a potential signaling pathway that could be modulated by this compound is the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
While direct experimental data on the anticancer properties of this compound is currently limited in the public domain, the well-established anticancer potential of the broader thiazole class provides a strong rationale for its investigation. The experimental protocols and potential mechanisms of action outlined in this document serve as a foundational guide for researchers and drug development professionals to explore the therapeutic promise of this and other novel thiazole derivatives in the fight against cancer. Further research is warranted to specifically elucidate the biological activity and mechanistic underpinnings of this compound.
Application Notes and Protocols for the Synthesis of Febuxostat via Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a plausible synthetic route to Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout. The synthesis commences with the preparation of the key intermediate, Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, followed by a multi-step conversion to the final active pharmaceutical ingredient (API), Febuxostat.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved via the well-established Hantzsch thiazole synthesis. This involves the condensation of 4-fluorothiobenzamide with ethyl 2-chloro-3-oxobutanoate.
The subsequent conversion of this fluoro-intermediate to Febuxostat is a more complex process, as it requires the transformation of the 4-fluorophenyl moiety into the 3-cyano-4-isobutoxyphenyl group characteristic of Febuxostat. A feasible, albeit multi-step, pathway involves nitration of the fluorophenyl ring to activate it for nucleophilic aromatic substitution, followed by reduction of the nitro group, diazotization, and subsequent functional group interconversions to install the required cyano and isobutoxy groups. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocols and Data
Synthesis of this compound (Intermediate 1)
This synthesis is based on the Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings.
Reaction: 4-Fluorothiobenzamide + Ethyl 2-chloro-3-oxobutanoate → this compound
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, during which the product may precipitate.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
Quantitative Data:
| Parameter | Value |
| Reactants | 4-Fluorothiobenzamide, Ethyl 2-chloro-3-oxobutanoate |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 3 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Multi-step Conversion of Intermediate 1 to Febuxostat
This part of the synthesis involves a sequence of reactions to modify the phenyl ring and hydrolyze the ester.
Step 2.2.1: Nitration of Intermediate 1
Protocol:
-
Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0 °C in an ice bath.
-
Slowly add this compound (Intermediate 1) to the cold acid mixture with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain Ethyl 2-(4-fluoro-3-nitrophenyl)-4-methylthiazole-5-carboxylate.
Step 2.2.2: Methoxylation (Nucleophilic Aromatic Substitution)
Protocol:
-
Dissolve the nitrated intermediate in methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 2-(4-methoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate.
Step 2.2.3: Reduction of the Nitro Group
Protocol:
-
Dissolve the methoxy-nitro intermediate in ethanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate to obtain Ethyl 2-(3-amino-4-methoxyphenyl)-4-methylthiazole-5-carboxylate.
Step 2.2.4: Sandmeyer Reaction (Conversion of Amine to Cyano)
Protocol:
-
Dissolve the amino intermediate in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield Ethyl 2-(3-cyano-4-methoxyphenyl)-4-methylthiazole-5-carboxylate.
Step 2.2.5: Demethylation to Phenol
Protocol:
-
Dissolve the cyano-methoxy intermediate in a suitable solvent like dichloromethane.
-
Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water or methanol.
-
Extract the product, wash, dry, and purify by chromatography to obtain Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Step 2.2.6: Isobutylation of the Phenol
Protocol:
-
Dissolve the hydroxyphenyl intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (KI).
-
Add isobutyl bromide (1.2 eq) and heat the mixture to 70-80 °C for 4-5 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to get Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[1]
Step 2.2.7: Hydrolysis to Febuxostat
Protocol:
-
Suspend the isobutoxy intermediate in a mixture of ethanol and tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate Febuxostat.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from a suitable solvent like methanol/water to obtain pure Febuxostat.
Quantitative Data for Conversion to Febuxostat:
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Nitration | H₂SO₄, HNO₃ | - | 0 °C to RT | 1 - 2 h | 80 - 90% |
| Methoxylation | NaOMe | Methanol | Reflux | 4 - 6 h | 75 - 85% |
| Reduction | H₂, Pd/C | Ethanol | RT | 2 - 4 h | >95% |
| Sandmeyer | NaNO₂, CuCN/KCN | H₂O, HCl | 0 °C to 60 °C | 2 - 3 h | 60 - 70% |
| Demethylation | BBr₃ | Dichloromethane | -78 °C to RT | 2 - 4 h | 70 - 80% |
| Isobutylation | Isobutyl bromide, K₂CO₃ | DMF | 70 - 80 °C | 4 - 5 h | 85 - 95% |
| Hydrolysis | NaOH | Ethanol/THF/H₂O | Reflux | 1 - 2 h | 90 - 98% |
Visualized Workflows and Pathways
Hantzsch Thistle Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the key intermediate.
Conversion Pathway to Febuxostat
Caption: Multi-step conversion of the fluoro-intermediate to Febuxostat.
Concluding Remarks
The described synthetic route provides a viable pathway for the synthesis of Febuxostat starting from this compound. While the initial Hantzsch synthesis of the intermediate is straightforward and high-yielding, the subsequent transformation of the 4-fluorophenyl group requires a multi-step approach involving classical organic reactions. Each step needs to be carefully optimized and monitored to ensure high yields and purity of the intermediates, ultimately leading to the successful synthesis of the final Febuxostat API. Researchers should pay close attention to the reaction conditions, especially during the nitration, Sandmeyer, and demethylation steps, which involve hazardous reagents and require precise temperature control.
References
Application Notes and Protocols for Antimicrobial Screening of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the antimicrobial screening of thiazole derivatives. The following sections offer standardized methodologies for assessing the efficacy of these compounds against various microbial strains and present quantitative data from recent studies to serve as a reference for drug development and research.
Introduction to Thiazole Derivatives in Antimicrobial Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and thiazole derivatives represent a promising class of compounds for this purpose.[1][2] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, β-ketoacyl-ACP synthase (FabH), and UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), which are crucial for bacterial survival.[1][4]
Quantitative Antimicrobial Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for various thiazole derivatives against a range of microbial species, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [5] |
| Heteroaryl(aryl) thiazole derivative 3 | Various bacteria | 230 - 700 | [4][6] |
| 4-(o-methoxyphenyl)-2-aminothiazole | Bacillus subtilis | 25 - 50 | [3] |
| Benzothiazole ethyl urea 3a | S. aureus | 0.008 | [3] |
| Benzothiazole ethyl urea 3a | E. coli | 0.03 | [3] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | [7] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.625 - 31.25 | [7] |
| Thiazole Orange Derivative 1 | S. aureus (MRSA) | 0.75 - 1.5 | [8] |
| Thiazole Orange Derivative 1 | E. coli (NDM-1) | 3 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | 60 - 230 | [4][6] |
| 2,5′-bisthiazole derivative | Candida albicans | Moderate Activity | [5] |
| Bisthiazole derivative 43 | Aspergillus fumigatus | 0.03 | [5] |
Table 3: Zone of Inhibition for Thiazole Derivatives
| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |
| 2-aminothiazole derivative 43a | Candida glabrata | 21.0 | [1] |
| 2-aminothiazole derivative 44a | Candida albicans | 20.0 | [1] |
| Thiazole-quinoline derivative 1b | Bacillus cereus | Not specified, significant | [9] |
| Thiazole-quinoline derivative 3b | Escherichia coli | Not specified, significant | [9] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Staphylococcus aureus | 0.5 - 2.6 | [7] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Aspergillus flavus | 0.5 - 2.3 | [7] |
Experimental Protocols
The following are detailed protocols for two standard antimicrobial screening assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
96-well microtiter plates
-
Test thiazole derivatives
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin dye (as a growth indicator, optional)
-
Microplate reader (optional)
Protocol:
-
Preparation of Thiazole Derivative Stock Solutions: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[11]
-
Serial Dilutions: a. Add 100 µL of sterile broth to each well of a 96-well plate. b. Add 100 µL of the thiazole derivative stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing broth and microbial inoculum only (no compound).
-
Negative Control (Sterility Control): Wells containing broth only.
-
Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the thiazole derivative at which no visible growth of the microorganism is observed.[10] Growth can be assessed visually or by using a microplate reader. The addition of a growth indicator like resazurin can aid in visualization.
Agar Disk Diffusion Assay for Zone of Inhibition
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of no microbial growth around a disk impregnated with the test compound.[12]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm in diameter)
-
Test thiazole derivatives
-
Bacterial/fungal strains
-
Sterile swabs
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic disks (positive control)
-
Solvent-impregnated disks (negative control)
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure uniform growth.
-
Disk Preparation and Application: a. Dissolve the thiazole derivatives in a suitable solvent to a known concentration. b. Aseptically apply a specific volume (e.g., 10-20 µL) of each thiazole derivative solution onto a sterile paper disk. c. Allow the solvent to evaporate completely. d. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear zone around the disk where no microbial growth is visible) in millimeters (mm).[12]
Visualizations: Workflows and Mechanisms of Action
The following diagrams illustrate the experimental workflow for antimicrobial screening and the potential mechanisms of action for thiazole derivatives.
Caption: General workflow for antimicrobial screening of thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Cell-based Assays Using Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a significant area of interest in drug discovery and development.[1][2] These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4][5] The thiazole ring is a core structure in several FDA-approved drugs, highlighting its therapeutic potential.[1][5] This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of a specific thiazole derivative, Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, on cancer cell lines.
The provided protocol will focus on a primary screening assay to determine the compound's effect on cell viability and proliferation. A common and well-established method, the MTS assay, will be detailed. This assay is a colorimetric method for assessing the number of viable cells in proliferation or cytotoxicity assays. The principle of the MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at a specific wavelength, is directly proportional to the number of living cells in the culture.
Hypothesized Signaling Pathway for Anticancer Activity
While the specific mechanism of action for this compound is yet to be fully elucidated, many thiazole-containing anticancer agents have been shown to modulate key signaling pathways involved in cell survival and proliferation. A plausible hypothesis is that this compound may induce apoptosis (programmed cell death) in cancer cells by targeting pro-survival signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the X-ray Crystallography of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate and its derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial and anticancer properties. X-ray crystallography provides the definitive three-dimensional atomic structure of these molecules, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Application Notes
The thiazole ring is a key structural motif in a variety of biologically active compounds. Derivatives of this compound are being investigated for their potential as therapeutic agents. The introduction of a 4-fluorophenyl group at the 2-position of the thiazole ring can significantly influence the compound's biological activity, often enhancing its efficacy due to the favorable properties of fluorine in drug molecules, such as increased metabolic stability and binding affinity.
The precise determination of the molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Target-Based Drug Design: Understanding how the molecule fits into the active site of a biological target (e.g., an enzyme or receptor) to optimize binding interactions.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have significant implications for its solubility, stability, and bioavailability.
Crystallographic Data
While the full crystallographic dataset for the title compound is not publicly available, the following table summarizes the crystallographic data for a closely related derivative, Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate . This compound shares the core ethyl 4-methylthiazole-5-carboxylate structure with a fluorophenyl substituent, providing valuable insight into the expected structural parameters.
| Parameter | Value[1] |
| Chemical Formula | C₂₂H₁₇ClFN₃O₂S |
| Formula Weight | 441.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.0296 (5) Å |
| b | 19.4428 (6) Å |
| c | 9.5847 (3) Å |
| α | 90° |
| β | 112.922 (1)° |
| γ | 90° |
| Volume | 2064.74 (12) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.421 Mg/m³ |
| Absorption Coefficient | 0.32 mm⁻¹ |
| R_int | 0.043 |
| Final R indices [I > 2σ(I)] | R1 = 0.056, wR2 = 0.163 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
This protocol is a general method for the synthesis of 2-aryl-thiazole derivatives based on the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
4-Fluorothiobenzamide
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-fluorothiobenzamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain pure this compound.
Caption: Workflow for the Hantzsch synthesis of the title compound.
Protocol 2: Crystallization for X-ray Diffraction
This protocol describes a general method for growing single crystals of small organic molecules suitable for X-ray diffraction.
Materials:
-
Purified this compound
-
A selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Small vials or test tubes
-
Heating plate
-
Microscope
Procedure:
-
Solvent Screening: Test the solubility of the purified compound in various solvents at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location.
-
Monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in a refrigerator or freezer to promote crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the anti-solvent).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula.
-
Wash the crystals with a small amount of cold solvent and allow them to dry.
-
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
This protocol outlines the general steps for collecting X-ray diffraction data from a single crystal.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII CCD)[1]
-
X-ray source (e.g., Mo Kα radiation)[1]
-
Cryostream for low-temperature data collection
-
Goniometer head and mounting loops
Procedure:
-
Crystal Mounting:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a cryoloop attached to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1]
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.
-
Execute the data collection strategy, which involves rotating the crystal and collecting diffraction images at various orientations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for various experimental factors, such as absorption.
-
Merge the redundant data to produce a final set of unique reflections.
-
Caption: General workflow for single-crystal X-ray diffraction analysis.
References
Green Synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The presented methods focus on environmentally benign approaches, including a one-pot synthesis, and options for microwave and ultrasound assistance, to align with the principles of green chemistry by minimizing waste, reducing reaction times, and using safer solvents.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The traditional synthesis of these molecules often involves multi-step procedures with hazardous reagents and solvents. Green chemistry principles encourage the development of more sustainable synthetic routes. This document outlines a one-pot synthesis that is efficient and minimizes environmental impact. Further enhancements using microwave and ultrasound technologies are also discussed as alternative green approaches.
One-Pot Synthesis Approach
A highly efficient and practical one-pot procedure allows for the synthesis of this compound from readily available starting materials.[1][2][3] This method avoids the isolation of intermediates, thereby reducing solvent usage and waste generation.
Reaction Scheme:
Caption: One-pot synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the one-pot synthesis of various 2-substituted-4-methylthiazole-5-carboxylates, demonstrating the general efficiency of this green approach.[1][2][3] While specific data for the 4-fluoro derivative is not explicitly provided in the cited literature, the data for analogous compounds suggest a high yield can be expected.
| 2-Substituent Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Amino | 2 | 72 | 178-179 |
| Allylamino | 20 | 76 | 109-110 |
| Isopropylamino | 20 | 62 | 99-104 |
| 4-Chlorophenylamino | 20 | 73 | 186-188 |
| Phenylamino | 20 | 50 | 191-192 |
| 4-Fluorophenylamino (Expected) | ~20 | ~50-70 | N/A |
Experimental Protocols
Materials and Equipment
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
N-(4-fluorophenyl)thiourea
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate)
Protocol for One-Pot Synthesis
This protocol is adapted from the general procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[3]
Caption: Experimental workflow for the one-pot synthesis.
Detailed Steps:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq.) in a mixture of water and tetrahydrofuran (THF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 eq.) to the cooled solution while stirring.
-
Remove the ice bath and continue stirring at room temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of ethyl acetoacetate.
-
To the reaction mixture, add N-(4-fluorophenyl)thiourea (1.0 eq.).
-
Attach a reflux condenser and heat the mixture to 80°C (reflux) for approximately 20 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with copious amounts of water to remove any water-soluble byproducts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate.
-
Dry the purified crystals under vacuum to obtain this compound.
Alternative Green Synthesis Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in the Hantzsch thiazole synthesis.[4][5][6]
-
General Protocol Outline: The reactants (ethyl acetoacetate, NBS, and N-(4-fluorophenyl)thiourea) are mixed in a microwave-safe vessel, often with a small amount of a high-boiling point, microwave-transparent solvent like polyethylene glycol (PEG) or in a solvent-free condition. The mixture is then subjected to microwave irradiation at a specific temperature and power for a much shorter duration compared to conventional heating (typically minutes instead of hours). Work-up and purification would follow a similar procedure as the one-pot method.
Ultrasound-Assisted Synthesis
Sonication is another green technique that can enhance reaction rates and yields.[7][8]
-
General Protocol Outline: The reactants are combined in a flask and subjected to ultrasonic irradiation in a sonicator bath at a controlled temperature. The high-energy sound waves create localized hot spots, promoting the reaction. This method can often be performed at lower temperatures than conventional heating. The reaction is typically monitored by TLC, and the work-up and purification are similar to the previously described methods.
Conclusion
The one-pot synthesis of this compound offers a greener and more efficient alternative to traditional multi-step methods. The use of a water-based solvent system and the avoidance of intermediate isolation steps contribute to its environmental friendliness. Further greening of the synthesis can be achieved by employing microwave or ultrasound technologies, which can lead to shorter reaction times and potentially higher yields. These methods are highly encouraged for researchers and professionals in drug development seeking sustainable synthetic practices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kjscollege.com [kjscollege.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the Hantzsch thiazole synthesis method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure or Degraded Starting Materials: - 4-Fluorobenzothioamide is unstable. - Ethyl 2-chloroacetoacetate can degrade, especially if exposed to moisture or high temperatures. | 1. Starting Material Quality Check: - Use freshly prepared or purified 4-fluorobenzothioamide. Store under inert atmosphere and at low temperature. - Verify the purity of ethyl 2-chloroacetoacetate by NMR or GC-MS before use. Consider distillation if purity is low.[1][2][3] |
| 2. Suboptimal Reaction Temperature: - Temperature is too low, leading to a slow reaction rate. - Temperature is too high, causing decomposition of reactants or product. | 2. Temperature Optimization: - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range. Typical temperatures for Hantzsch synthesis are between room temperature and reflux.[4] - Monitor the reaction by TLC to track product formation and the appearance of side products at different temperatures. | |
| 3. Incorrect Solvent: - The solvent may not be suitable for dissolving the reactants. - The solvent may be participating in side reactions. | 3. Solvent Screening: - Common solvents for this reaction include ethanol, methanol, and DMF.[4] - If solubility is an issue, consider a solvent mixture or a different solvent altogether. Ensure the solvent is dry. | |
| 4. Inefficient Cyclization: - The cyclization step of the Hantzsch synthesis is slow. | 4. Catalyst Addition: - While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can sometimes improve the rate and yield. - A small amount of a weak base like sodium carbonate can be added.[5] | |
| Formation of Significant Side Products | 1. Self-condensation of Ethyl 2-chloroacetoacetate: - This can occur under basic conditions. | 1. Control of Basicity: - If a base is used, opt for a mild, non-nucleophilic base. Add the base slowly and at a controlled temperature. |
| 2. Hydrolysis of the Ester: - Presence of water in the reaction mixture can lead to the formation of the carboxylic acid. | 2. Anhydrous Conditions: - Use dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Formation of Isomeric Thiazole: - Reaction of the thioamide with the wrong carbonyl group of the β-ketoester. | 3. Reaction Condition Control: - This is less common with acetoacetates but can be influenced by reaction conditions. Sticking to established protocols for similar compounds is recommended. | |
| Difficulty in Product Purification | 1. Oily Product: - The product may not crystallize easily. | 1. Purification Strategy: - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. |
| 2. Co-elution of Impurities: - Impurities have similar polarity to the product. | 2. Chromatography Optimization: - Experiment with different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent or solvent mixture after column chromatography for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through the Hantzsch thiazole synthesis. The reaction proceeds via the following steps:
-
Nucleophilic attack of the sulfur atom of 4-fluorobenzothioamide on the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride.
-
An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the ketone carbonyl group.
-
Dehydration of the resulting intermediate leads to the formation of the thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Q2: What are the critical quality parameters for the starting materials?
A2: The purity of 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate is crucial. 4-Fluorobenzothioamide can be unstable and should be used fresh or stored under inert conditions. Ethyl 2-chloroacetoacetate is susceptible to hydrolysis and should be checked for purity before use.[1][2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials, intermediates, and the final product. The disappearance of the limiting reactant and the appearance of the product spot indicate the reaction's progress.
Q4: What is a typical work-up procedure for this reaction?
A4: A typical work-up involves:
-
Removing the solvent under reduced pressure.
-
Dissolving the residue in an organic solvent like ethyl acetate.
-
Washing the organic layer with water and brine to remove any water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtering and concentrating the solution to obtain the crude product.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by:
-
Column Chromatography: This is a common method to separate the desired product from unreacted starting materials and side products. A silica gel column with a gradient of hexane and ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be used to obtain a highly pure compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzothioamide
Materials:
-
4-Fluorobenzonitrile
-
Thioacetamide
-
Sodium hydrosulfide (NaSH) or Lawesson's reagent
-
Solvent (e.g., DMF or pyridine)
Procedure: A representative procedure using Lawesson's reagent is described below.
-
In a round-bottom flask, dissolve 4-fluorobenzonitrile (1 equivalent) in dry toluene.
-
Add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
Materials:
-
4-Fluorobenzothioamide
-
Ethanol (or other suitable solvent)
-
Optional: Mild base (e.g., sodium carbonate)[5]
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzothioamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
(Optional) Add a catalytic amount of a mild base like sodium carbonate.
-
Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described in the FAQs.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes reaction conditions from literature for the synthesis of similar thiazole derivatives, which can be used as a starting point for optimization.
| Reference Compound | Thioamide | α-Halo Ketone/Ester | Solvent | Temperature | Time | Yield |
| Ethyl 2-(p-tolyl)-4-methylthiazole-5-carboxylate | 4-Methylbenzothioamide | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | 6 h | 85% |
| Ethyl 2-phenyl-4-methylthiazole-5-carboxylate | Benzothioamide | Ethyl 2-chloroacetoacetate | Methanol | 60 °C | 8 h | 90% |
| Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | 4-Chlorobenzothioamide | Ethyl 2-chloroacetoacetate | DMF | 80 °C | 4 h | 82% |
Visualizations
Caption: Troubleshooting Logic for Low Yield.
References
- 1. biosynth.com [biosynth.com]
- 2. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 3. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a sample of crude this compound synthesized via the Hantzsch thiazole synthesis?
A2: The Hantzsch thiazole synthesis, a common route to this compound, may result in several impurities. These can include unreacted starting materials such as 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate, as well as side-products from unintended reaction pathways. It is also possible to have isomeric impurities depending on the reaction conditions.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final crystallization step. The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.
Q4: My purified product has a low melting point and appears as an oil. What could be the issue?
A4: Oiling out instead of crystallizing can occur if the melting point of your compound is lower than the boiling point of the solvent used for recrystallization. It can also be indicative of persistent impurities that are depressing the melting point. Consider using a lower-boiling point solvent or a solvent mixture. If the problem persists, column chromatography may be necessary to remove the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. For example, if ethanol is not effective, a mixture of ethanol and a more polar solvent like dimethylformamide (DMF) in a small ratio could be tested. |
| Compound "oils out" during cooling. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent pair. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly after recrystallization. | The impurities have a similar solubility profile to the product in the chosen solvent. | Try a different solvent or a solvent pair for the recrystallization. Alternatively, column chromatography may be required to separate the impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The solvent system (mobile phase) does not have the optimal polarity. | Systematically vary the ratio of the solvents in the mobile phase. A common starting point for this class of compounds is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should improve the separation. |
| The compound is streaking on the TLC plate and the column. | The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the silica gel. | Add a small amount of a more polar solvent like methanol to the mobile phase (e.g., 1-2%). If the compound is basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can reduce streaking by neutralizing acidic sites on the silica gel. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is being used, you can switch to a more polar system like dichloromethane/methanol. |
| Low recovery of the product from the column. | The compound may be irreversibly adsorbed onto the silica gel or may have decomposed. | Ensure the compound is stable on silica gel by performing a TLC spot test and letting it sit for some time before eluting. If it is unstable, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A 1:1 mixture of ethanol and chloroform has been reported to be effective for similar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Quantitative Data (Example for a related compound):
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Yield | Solvent System |
| Recrystallization | ~85% | >98% | ~75% | n-Butanol[1] |
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (60-120 or 100-200 mesh) using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Example for a related compound):
| Purification Method | Stationary Phase | Mobile Phase | Purity Achieved |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Common side products in the synthesis of 2,4,5-substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-substituted thiazoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2,4,5-substituted thiazoles, focusing on prevalent synthetic routes.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazoles from α-haloketones and thioamides.[1][2][3] While generally high-yielding, several side reactions can occur, leading to reduced yields and purification challenges.
Issue 1: Low Yield of the Desired 2,4,5-Trisubstituted Thiazole
Potential Cause A: Formation of Isomeric Side Products
When using N-substituted thioureas, particularly under acidic conditions, the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can occur.
-
Troubleshooting:
-
Reaction Conditions: Running the reaction in a neutral solvent is reported to exclusively yield the 2-(N-substituted amino)thiazole.
-
pH Control: Careful control of pH is crucial. Neutralization of the reaction mixture with a weak base like sodium bicarbonate after the reaction is complete can help minimize the formation of the imino isomer.[1]
-
Potential Cause B: Instability of Thioamide
Thioamides can be unstable, especially in acidic conditions, leading to their decomposition and a subsequent decrease in the yield of the desired thiazole.
-
Troubleshooting:
-
Reactant Purity: Use freshly prepared or purified thioamide for the reaction.
-
Reaction Temperature: Avoid excessively high temperatures that can accelerate the decomposition of the thioamide.
-
Potential Cause C: Incomplete Reaction
The reaction may not go to completion, resulting in a mixture of starting materials and the desired product.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) to ensure it has gone to completion.[1]
-
Reaction Time and Temperature: The reaction is typically complete within 1-3 hours at reflux.[1] If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary.
-
Issue 2: Difficulty in Product Purification
Potential Cause: Presence of Unreacted Starting Materials and Side Products
The crude product may be contaminated with unreacted α-haloketone, thioamide, and isomeric side products, making purification by simple filtration or crystallization challenging.
-
Troubleshooting:
-
Work-up Procedure: After the reaction, pouring the mixture into cold water and neutralizing with a base can help precipitate the crude product while leaving more soluble impurities in the aqueous phase.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired thiazole from closely related impurities.
-
Experimental Workflow: Hantzsch Synthesis
Caption: A typical experimental workflow for the Hantzsch synthesis of 2,4,5-substituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,4,5-substituted thiazoles?
A1: The most common and versatile methods include:
-
Hantzsch Thiazole Synthesis: This involves the condensation of an α-haloketone with a thioamide.[1][2][3] It is a widely used and generally high-yielding reaction.
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[5][6]
-
Gabriel Synthesis: This route involves the cyclization of α-acylaminoketones using a dehydrating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6][7]
Q2: My Hantzsch synthesis is giving me a mixture of products that are difficult to separate. What could be the issue?
A2: If you are using an N-substituted thiourea, you are likely forming an isomeric mixture of the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. This is particularly common under acidic reaction conditions. To favor the formation of the desired product, it is recommended to run the reaction in a neutral solvent.
Q3: What are some key considerations for improving the yield of my thiazole synthesis?
A3: To improve yields, consider the following:
-
Purity of Reactants: Use high-purity starting materials. Impurities can lead to side reactions and lower the yield of the desired product.
-
Anhydrous Conditions: For many of the synthetic steps, especially those involving strong bases or dehydrating agents, ensuring anhydrous (dry) conditions is critical to prevent unwanted hydrolysis of reactants or intermediates.
-
Reaction Temperature: Optimize the reaction temperature. While heating is often necessary, excessive temperatures can lead to the decomposition of reactants or products.
-
Choice of Base/Catalyst: The choice and amount of base or catalyst can significantly impact the reaction outcome. It is often beneficial to perform small-scale optimization experiments.
Q4: How can I confirm the structure of my synthesized 2,4,5-substituted thiazole and identify any impurities?
A4: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the reaction mixture and the final product.
Experimental Protocols
General Protocol for Hantzsch Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine[1]
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
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Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a copious amount of deionized water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
| Reagent | Molar Ratio | Purpose |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | 1.0 eq. | α-haloketone reactant |
| Thiourea | 1.1 - 1.5 eq. | Thioamide reactant |
| Absolute Ethanol | Solvent | Reaction medium |
| 5% Sodium Bicarbonate | As needed | Neutralization |
Signaling Pathways
2,4,5-Trisubstituted thiazoles are a class of compounds with significant biological activity, often acting as inhibitors of key enzymes involved in cellular signaling pathways.
Inhibition of Apoptosis Pathway
Certain 2,4,5-trisubstituted thiazole derivatives have been shown to act as inhibitors of anti-apoptotic proteins such as Bcl-2, Xiap, and survivin.[8] By inhibiting these proteins, the thiazole compounds can promote apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of anti-apoptotic proteins by 2,4,5-trisubstituted thiazole derivatives, leading to the activation of caspases and subsequent apoptosis.
Inhibition of Kinase Signaling Pathways
Many 2,4,5-trisubstituted thiazoles have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, some thiazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, both of which are important targets in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the first step I should take when encountering solubility issues with this compound in the lab?
A systematic approach starting with small-scale tests is recommended before preparing a large-volume stock solution.[2] Begin with common organic solvents. Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules and a good starting point.[2] If your experimental system is incompatible with DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[2]
Q3: Can I use heat or sonication to help dissolve the compound?
Gentle heating and sonication can be effective for dissolving compounds that are slow to go into solution.[2] However, it is crucial to first establish the thermal stability of this compound, as excessive heat can lead to degradation.[2] A gentle warming in a water bath (e.g., to 37°C) and short bursts of sonication are recommended to avoid overheating.[2] Always visually inspect the solution for any changes in color or presence of precipitates that might indicate degradation.
Q4: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this one?
Several well-established techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs. The most common and effective methods include:
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Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.[3][4][5][6][7]
-
Solid Dispersion: Dispersing the compound in a solid, inert carrier to improve its dissolution characteristics.[8][9][10][11]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.[12][13][14][15][16]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.[17][18][19][20][21]
Troubleshooting Guides
Guide 1: Initial Solubilization for In Vitro Assays
This guide provides a step-by-step process for preparing a stock solution and working solutions for typical in vitro experiments.
Problem: The compound is not dissolving in the aqueous buffer for my cell-based assay.
Solution Workflow:
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
Guide 2: Selecting a Solubility Enhancement Strategy
This guide helps in choosing an appropriate advanced formulation strategy when simple dissolution in a co-solvent is insufficient or not suitable for the intended application.
Decision Logic:
References
- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvency | PPTX [slideshare.net]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. scispace.com [scispace.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eaapublishing.org [eaapublishing.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ajptonline.com [ajptonline.com]
- 16. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the Hantzsch thiazole synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this widely used reaction.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the Hantzsch thiazole synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive α-haloketone: The α-haloketone may have decomposed, especially if it is old or has been improperly stored. 2. Incorrect Solvent: The chosen solvent may not be optimal for the specific substrates. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Inappropriate Catalyst: The reaction may require a catalyst to proceed efficiently, or the chosen catalyst may be unsuitable. | 1. Verify the quality of the α-haloketone: Use freshly prepared or purified α-haloketone. Its purity can be checked by TLC or NMR. 2. Solvent Screening: Experiment with different solvents such as ethanol, methanol, a mixture of ethanol/water (1:1), or PEG-400.[1] For some substrates, solvent-free conditions can also be effective.[2] 3. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave irradiation or ultrasound assistance can significantly reduce reaction times and improve yields.[3] 4. Catalyst Selection: While many Hantzsch syntheses proceed without a catalyst, some may benefit from the addition of a catalyst like silica-supported tungstosilisic acid.[1] |
| Formation of Byproducts | 1. Side reactions of the α-haloketone: α-haloketones can undergo self-condensation or other side reactions. 2. Reaction of thiourea with itself. 3. Formation of isomeric products: With unsymmetrical α-haloketones, the formation of regioisomers is possible. | 1. Control reaction temperature: Running the reaction at a lower temperature may minimize side reactions. Adding the α-haloketone slowly to the reaction mixture can also be beneficial. 2. Use of a slight excess of thiourea: Using a small excess of the thioamide can help to ensure it preferentially reacts with the α-haloketone.[4] 3. Purification: Isomeric products can often be separated by column chromatography. |
| Difficulty in Product Purification | 1. Product is highly polar: The thiazole product may be highly soluble in the work-up solvent (e.g., water). 2. Presence of unreacted starting materials: Excess thiourea or unreacted α-haloketone can co-precipitate with the product. 3. Product is an oil: The product may not crystallize easily. | 1. Extraction: After neutralization, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[5] 2. Washing: Wash the crude product with a solvent in which the impurities are soluble but the product is not. For example, washing with cold ethanol can remove unreacted thiourea.[3] 3. Purification Techniques: If the product is an oil or simple precipitation/washing is insufficient, purify by column chromatography on silica gel.[6][7] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.[8] |
| Reaction is not Reproducible | 1. Variability in reagent quality: Purity of starting materials can significantly impact the reaction outcome. 2. Inconsistent heating: Uneven heating can lead to variable reaction rates and byproduct formation. | 1. Use high-purity reagents: Ensure the purity of both the α-haloketone and the thioamide. 2. Consistent Heating: Use a reliable heating method such as an oil bath, a heating mantle with a temperature controller, or a microwave reactor for precise temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Q2: Which solvents are typically used for the Hantzsch thiazole synthesis?
A2: A variety of solvents can be used, with the optimal choice depending on the specific substrates. Commonly used solvents include ethanol, methanol, and mixtures of ethanol and water.[1][9] In some cases, greener solvents like PEG-400 or even solvent-free conditions have been successfully employed.[2]
Q3: Can I use microwave or ultrasound to accelerate the reaction?
A3: Yes, both microwave irradiation and ultrasound assistance have been shown to significantly reduce reaction times and often improve yields in the Hantzsch thiazole synthesis compared to conventional heating methods.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[9] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is a typical work-up procedure for the Hantzsch thiazole synthesis?
A5: A common work-up procedure involves cooling the reaction mixture and then pouring it into a basic solution, such as aqueous sodium bicarbonate or sodium carbonate, to neutralize the hydrohalic acid formed during the reaction.[9] This often causes the thiazole product to precipitate, which can then be collected by filtration. If the product does not precipitate, it can be extracted with an organic solvent.[5]
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 3.5 | 87 | [1] |
| Methanol | Reflux | 4 | 82 | [1] |
| Water | Reflux | 5 | 75 | [1] |
| Ethanol/Water (1:1) | 65 | 2 | 90 | [1] |
| PEG-400 | 100 | 2-3.5 | Good to Excellent | |
| Solvent-free | 110 | 0.5 | Very Good |
Table 2: Comparison of Conventional Heating, Microwave, and Ultrasound Methods
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 65 | 2-3.5 h | 79-90 | [1] |
| Microwave Irradiation | 90 | 30 min | 95 | [3] |
| Ultrasound Irradiation | Room Temperature | 1.5-2 h | 79-90 | [1] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% aqueous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
Add 2-bromoacetophenone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator. If necessary, the crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is a general guideline for performing the synthesis using a microwave reactor.
Materials:
-
α-Haloketone
-
Thioamide
-
Methanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the α-haloketone (1.0 equivalent) and the thioamide (1.1 equivalents).
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 90-120°C and the reaction time to 10-30 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedures described in the conventional protocol.
Protocol 3: Ultrasound-Assisted Hantzsch Thiazole Synthesis
This protocol outlines a general procedure using an ultrasonic bath.
Materials:
-
α-Haloketone
-
Thioamide
-
Ethanol/Water (1:1)
-
Ultrasonic bath
Procedure:
-
In a flask, suspend the α-haloketone (1.0 equivalent) and the thioamide (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, follow the work-up and purification procedures as described in the conventional protocol.
Mandatory Visualization
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis route for this compound?
A1: The most common and direct method is the Hantzsch Thiazole Synthesis. This reaction involves the cyclocondensation of 4-fluorobenzothioamide with an α-haloketone, typically ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, in a suitable solvent like ethanol.[1][2] The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Q2: My reaction has failed, and TLC analysis only shows unreacted starting materials. What are the likely causes?
A2: A complete lack of conversion can stem from several factors:
-
Insufficient Temperature: The Hantzsch synthesis often requires heating or reflux to proceed at a reasonable rate.[5] Ensure your reaction is heated appropriately (e.g., refluxing ethanol).
-
Poor Reagent Quality: One or both of your starting materials may be degraded or impure. 4-Fluorobenzothioamide can be susceptible to hydrolysis, and ethyl 2-chloroacetoacetate can decompose over time. Verify the purity of your reagents by NMR or melting point analysis.
-
Incorrect Solvent: While ethanol is common, the choice of solvent can be critical. Ensure you are using an appropriate solvent that can dissolve the reactants.
-
Activation Issues: The reaction is typically self-catalyzed by the acidic hydrohalide (e.g., HCl) formed during the reaction. However, in some cases, the conditions may not be optimal for the initial condensation.
Q3: The reaction produced a very low yield. How can I optimize it?
A3: Low yields are a common issue. Consider the following optimization strategies:
-
Check Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.1 to 1.5 equivalents) of the thioamide can sometimes improve yields.[4]
-
Reaction Time and Temperature: Monitor the reaction progress using TLC. The reaction may require a longer reflux time for completion, typically ranging from 1 to 3 hours.[4] Running the reaction for too long or at excessively high temperatures can lead to side product formation and degradation.
-
Purity of Starting Materials: This is critical. Synthesizing fresh 4-fluorobenzothioamide and purifying ethyl 2-chloroacetoacetate by vacuum distillation can significantly improve outcomes.
-
Work-up Procedure: The product may be lost during work-up. The standard procedure involves cooling the reaction mixture and pouring it into cold water or a dilute base solution (like sodium bicarbonate) to precipitate the product.[4][5] Ensure the pH is adjusted correctly to neutralize any acid and precipitate the free base form of the thiazole.
Q4: My TLC plate shows multiple spots in addition to the product. What are the potential impurities or side products?
A4: Several side reactions can occur during the Hantzsch synthesis:
-
Unreacted Starting Materials: The most common "impurities."
-
Formation of Isomeric Products: Under certain acidic conditions, condensation with N-monosubstituted thioamides can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-thiazole derivative.[6]
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the work-up involves harsh acidic or basic conditions.
-
Self-condensation of Ethyl 2-chloroacetoacetate: The α-haloketone can react with itself, leading to complex byproducts.
-
Degradation Products: Thioamides can be unstable, especially when heated for extended periods.
Q5: How should I prepare and handle the key starting materials?
A5:
-
4-Fluorobenzothioamide: This can be synthesized from 4-fluorobenzonitrile and sodium hydrosulfide or by treating 4-fluorobenzamide with a thionating agent like Lawesson's reagent. It should be stored in a cool, dry place, protected from moisture.
-
Ethyl 2-chloroacetoacetate: This reagent is often prepared by the chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂).[7][8][9] It is a lachrymator and should be handled in a fume hood. For best results, it should be freshly distilled under reduced pressure before use to remove any acidic impurities or decomposition products.[7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the standard Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzothioamide (1.0 eq.) in absolute ethanol.
-
Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1.05 eq.).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a desiccator or vacuum oven. For further purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Summary
The following table summarizes typical reaction parameters for the Hantzsch synthesis. Exact conditions may vary and require optimization.
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature | Typical Time | Reported Yield |
| Thioamide | α-Haloketone | 1 : 1 to 1 : 1.1 | Ethanol | Reflux | 1-5 hours | 70-95% |
| 4-Fluorobenzothioamide | Ethyl 2-chloroacetoacetate | 1 : 1.05 | Ethanol | ~78°C (Reflux) | 2-4 hours | (Requires Lab Data) |
Visualizations
Reaction Pathway
The synthesis proceeds through a classic Hantzsch mechanism involving nucleophilic attack by the thioamide sulfur, followed by cyclization and dehydration.
Caption: Reaction pathway for the Hantzsch synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common synthesis failures.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Stability of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate. The information is designed to address common challenges encountered during stability studies in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on studies of analogous thiazole derivatives, the primary degradation pathways for this compound are expected to be hydrolysis (both acidic and basic), oxidation, and photolysis.[1][2][3] The ester and thiazole ring moieties are the most likely sites of degradation.
Q2: How can I set up a forced degradation study for this compound?
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[2][3][4] A typical study involves exposing a solution of the compound to various stress conditions.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my chromatogram during stability testing.
-
Possible Cause: These peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use a mass spectrometer (MS) detector coupled with your HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in the structural elucidation of the degradation products.
-
Review the stress conditions: Correlate the appearance of specific peaks with the applied stress condition (e.g., acidic, basic, oxidative) to understand the degradation pathway.
-
Isolate and identify: If necessary, use preparative chromatography to isolate the degradation products for full structural characterization by techniques such as NMR.
-
Issue 2: The concentration of my compound is decreasing rapidly, even under mild conditions.
-
Possible Cause: The compound may be highly susceptible to a specific degradation pathway you haven't fully explored, or your storage conditions may not be optimal.
-
Troubleshooting Steps:
-
Expand stress conditions: Conduct a more comprehensive forced degradation study, including a wider range of pH values, different oxidizing agents, and exposure to light of various wavelengths as per ICH Q1B guidelines.[3]
-
Evaluate solution and storage conditions: Assess the pH of your solution and the material of your storage container. Consider using a buffered solution and storing samples protected from light and at a lower temperature.
-
Issue 3: I am having difficulty developing a stability-indicating HPLC method.
-
Possible Cause: The chromatographic conditions may not be adequate to resolve the parent compound from all its degradation products.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Experiment with different solvent compositions, gradients, and pH values of the aqueous phase.
-
Select an appropriate column: Test columns with different stationary phases (e.g., C18, C8, Phenyl) to achieve the best separation.
-
Adjust the flow rate and temperature: Fine-tuning these parameters can significantly improve peak resolution.
-
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for analyzing the stability of thiazole derivatives.[1][5][6]
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and Water (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Forced Degradation Study Protocol:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).[3] Neutralize with 0.1 N NaOH before injection. |
| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for a specified time.[3] Neutralize with 0.1 N HCl before injection. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.[3][6] |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105°C) for a specified time.[3] Also, reflux the solution at a high temperature. |
| Photolytic Degradation | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark. |
Summary of Potential Degradation Data:
The following table summarizes hypothetical quantitative data based on typical results for similar thiazole derivatives. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl (80°C, 24h) | 15% | 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid |
| 0.1 N NaOH (80°C, 24h) | 40% | 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid and other cleaved products |
| 3% H₂O₂ (RT, 24h) | 25% | N-oxides or other oxidized species |
| Heat (105°C, 48h) | 5% | Minor degradation products |
| Photolysis (ICH Q1B) | 10% | Photodegradation products |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
Technical Support Center: Scaling Up Production of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate.
Diagrams
Synthesis Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate.[1]
Q2: What are the critical starting materials and how can I ensure their quality?
A2: The key starting materials are 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate. The purity of these reagents is crucial for high yields and minimal side products.
-
4-Fluorobenzothioamide: Can be synthesized from 4-fluorobenzonitrile and a sulfur source like hydrogen sulfide in the presence of a base (e.g., triethylamine) or by using Lawesson's reagent. Purity should be checked by melting point and NMR spectroscopy.
-
Ethyl 2-chloroacetoacetate: Can be prepared by the chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) or chlorine gas.[2][3][4][5] It is susceptible to decomposition and should be freshly prepared or distilled before use. Its purity can be verified by GC analysis and refractive index.
Q3: What are the typical reaction conditions for the Hantzsch synthesis on a lab scale?
A3: A typical lab-scale synthesis involves reacting equimolar amounts of 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate in a solvent like absolute ethanol. The mixture is heated to reflux for several hours.[6]
Q4: I am observing a low yield during scale-up. What are the potential causes?
A4: Low yields during scale-up can be attributed to several factors:
-
Impure Reactants: As mentioned, impurities in the starting materials can lead to side reactions.
-
Suboptimal Temperature: Inefficient heat transfer in larger reactors can lead to localized hot or cold spots, affecting the reaction rate.
-
Insufficient Mixing: Poor agitation can result in a non-homogeneous reaction mixture.
-
Reaction Time: The optimal reaction time might differ between lab scale and pilot scale.
-
Work-up and Purification Losses: Product loss during extraction, washing, and crystallization steps can be more significant at a larger scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure starting materials. | Verify the purity of 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate using appropriate analytical techniques (NMR, GC-MS, melting point). Use freshly prepared or purified reagents. |
| Incorrect reaction temperature. | Monitor the internal reaction temperature closely. Ensure uniform heating of the reactor. A slight increase in temperature might be necessary to compensate for heat loss in larger vessels. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or HPLC. Continue heating until the starting materials are consumed. | |
| Formation of Dark-colored Byproducts | Decomposition of starting materials or product. | Ensure the reaction is not overheated. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Presence of impurities in the solvent. | Use anhydrous, high-purity solvents. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the chosen solvent. | If the product is isolated by precipitation upon cooling, try adding a co-solvent in which the product is less soluble. For recrystallization, screen different solvent systems to find one that provides good recovery and purity. |
| Presence of oily impurities hindering crystallization. | Purify the crude product by column chromatography before attempting recrystallization. Modify the work-up procedure to include washes that can remove specific impurities. | |
| Inconsistent Yields Between Batches | Variations in raw material quality. | Establish strict quality control specifications for all incoming raw materials. |
| Inconsistent reaction parameters. | Standardize all reaction parameters, including reagent addition rates, stirring speed, and heating/cooling profiles. |
Experimental Protocols
Synthesis of 4-Fluorobenzothioamide
Materials:
-
4-Fluorobenzonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzonitrile (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Ethyl 2-chloroacetoacetate
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC.
-
Carefully quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.[2]
Hantzsch Synthesis of this compound
Materials:
-
4-Fluorobenzothioamide
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 4-fluorobenzothioamide (1 equivalent) in absolute ethanol.
-
Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
For further purification, recrystallize the product from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data Summary
| Parameter | Synthesis of 4-Fluorobenzothioamide | Synthesis of Ethyl 2-chloroacetoacetate | Hantzsch Thiazole Synthesis |
| Reactant Ratio (molar) | 4-Fluorobenzonitrile : Lawesson's Reagent (1 : 0.5) | Ethyl acetoacetate : SO₂Cl₂ (1 : 1.1) | 4-Fluorobenzothioamide : Ethyl 2-chloroacetoacetate (1 : 1) |
| Solvent | Toluene | Dichloromethane | Ethanol |
| Temperature | Reflux | 0-10 °C (addition), RT (reaction) | Reflux (~78 °C) |
| Reaction Time | 2-4 hours | 2-3 hours | 4-6 hours |
| Typical Yield | 70-85% | 80-90% | 75-90% |
| Purification Method | Column Chromatography/Recrystallization | Vacuum Distillation | Recrystallization |
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 5. CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Resolving impurities in Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate product
Technical Support Center: Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of 4-fluorobenzothioamide with ethyl 2-chloroacetoacetate. The reaction is typically carried out in a suitable solvent like ethanol and may be heated to drive the reaction to completion.
Q2: What are the potential impurities I might encounter in my product?
Several impurities can be present in the crude product. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 4-fluorobenzothioamide and ethyl 2-chloroacetoacetate.
-
Side-Reaction Products: Isomeric thiazoles, such as Ethyl 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylate, can form if there are impurities in the starting materials or if reaction conditions are not optimal.
-
By-products from Starting Material Synthesis: Impurities from the synthesis of ethyl 2-chloroacetoacetate, such as ethyl 4-chloroacetoacetate, can lead to the formation of corresponding isomeric thiazole impurities.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid can occur if the product is exposed to acidic or basic conditions for prolonged periods, especially at elevated temperatures.
Q3: My reaction yield is low. What are the possible causes and solutions?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the reaction temperature.
-
Purity of Starting Materials: Impurities in the 4-fluorobenzothioamide or ethyl 2-chloroacetoacetate can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your starting materials before commencing the synthesis.
-
Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the yield. Ethanol is a commonly used solvent. Experiment with reaction time and temperature to optimize the yield for your specific setup.
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and choose an appropriate purification method to minimize loss.
Q4: How can I purify my crude this compound?
The two most effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities, especially when dealing with isomeric by-products.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials in the Final Product
-
Question: My NMR/HPLC analysis shows peaks corresponding to 4-fluorobenzothioamide and/or ethyl 2-chloroacetoacetate. How can I remove them?
-
Answer:
-
Optimize Reaction: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. Using a slight excess of one of the reactants can also help to consume the other completely.
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution can help remove unreacted basic thioamide, while a water wash can help remove the more water-soluble ethyl 2-chloroacetoacetate.
-
Purification: Both recrystallization and column chromatography are effective in removing unreacted starting materials.
-
Issue 2: Identification and Removal of an Isomeric Impurity
-
Question: I have an impurity with the same mass as my product in the GC-MS analysis, and the NMR shows a slightly different set of peaks. How do I identify and remove it?
-
Answer: This is likely an isomeric impurity, possibly Ethyl 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylate, which can arise from impurities in the ethyl 2-chloroacetoacetate starting material (e.g., ethyl 4-chloroacetoacetate).
-
Identification: Careful analysis of 1H and 13C NMR spectra is crucial. The chemical shifts of the methyl and ester protons will differ between the two isomers. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Removal: Column chromatography is the most effective method for separating isomers. A carefully selected solvent system will allow for the differential elution of the two compounds.
-
Issue 3: Product Appears Oily or Fails to Crystallize
-
Question: My product is an oil and will not solidify, making it difficult to handle and purify. What should I do?
-
Answer: The presence of impurities often lowers the melting point of a compound and can cause it to be an oil.
-
Initial Purification: Attempt to purify a small sample by column chromatography to see if the removal of impurities allows the product to solidify.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.
-
Solvent for Recrystallization: If the product is known to be a solid, you may be using an inappropriate solvent for recrystallization. Experiment with different solvent systems.
-
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 4-Fluorobenzothioamide | C7H6FNS | Unreacted starting material |
| Ethyl 2-chloroacetoacetate | C6H9ClO3 | Unreacted starting material |
| Ethyl 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylate | C13H12FNO2S | Isomeric side-product from ethyl 4-chloroacetoacetate impurity |
| 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid | C11H8FNO2S | Hydrolysis of the product |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A common solvent system for similar esters is an ethanol/water or ethyl acetate/hexanes mixture.[1]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate). The ideal system should give the desired product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate all components effectively.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of such compounds.[2][3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol is typically used.[2][3] The exact ratio will need to be optimized to achieve good separation. An isocratic elution (constant mobile phase composition) is often sufficient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm) is standard.
-
Sample Preparation: Prepare a dilute solution of the product in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. The purity can be determined by the relative area of the product peak compared to the total area of all peaks.
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for Optimizing Thiazole Ring Formation
Welcome to the technical support center for catalyst selection in thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring, and does it require a catalyst?
A1: The Hantzsch thiazole synthesis is the most widely known and utilized method for forming a thiazole ring.[1][2] It involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing an N-C-S fragment, such as a thioamide, thiourea, thiosemicarbazide, or thiosemicarbazone.[1][3] While the traditional Hantzsch synthesis can often proceed without a catalyst, various catalysts can be employed to improve yields and reaction rates.[4][5] Some modern approaches even utilize microwave irradiation to shorten reaction times.[1]
Q2: What types of catalysts can be used to optimize the Hantzsch thiazole synthesis?
A2: Several types of catalysts can be used to optimize the Hantzsch synthesis:
-
Acid catalysts: p-Toluenesulfonic acid (PTSA) is a commonly used acid catalyst.[4]
-
Base catalysts: Triethylamine (TEA) can be used, especially when dealing with ketones and thioamides.[6]
-
Heterogeneous catalysts: Silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst in one-pot, multi-component reactions for synthesizing Hantzsch thiazole derivatives.[7][8]
-
Organocatalysts: Asparagine, an environmentally friendly and non-toxic organocatalyst, can be used in the one-pot condensation of methyl carbonyls and thiourea with iodine as an oxidant to produce 2-aminothiazoles.[6]
Q3: When should I consider using a metal catalyst for thiazole synthesis?
A3: The choice of a metal catalyst, such as copper or palladium, depends on the specific transformation you aim to achieve.[5]
-
Copper catalysts: Copper salts like CuI can catalyze cyclization reactions from starting materials such as oximes, anhydrides, and potassium thiocyanate to yield thiazoles.[1] Copper-catalyzed reactions can also be used for the direct arylation of heterocycle C-H bonds.[9]
-
Palladium catalysts: Palladium(II) acetate is effective for the direct arylation of thiazole derivatives.[9] It can also be used with vinyl azides and potassium thiocyanate to form 4-substituted 2-aminothiazoles.[1] However, it's important to note that the sulfur atom in the thiazole ring can act as a poison for palladium catalysts, potentially requiring higher catalyst loading.[5][10]
Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
A4: Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key factor:
-
Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[5]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] To favor a single isomer, careful control of the reaction medium's pH is necessary.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield | 1. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[4] 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the outcome.[4] 3. Incomplete reaction: The reaction may not have reached completion.[4] 4. Steric hindrance: Bulky substrates can decrease the reactivity of the starting materials.[11] | 1. Verify reactant purity: Use techniques like NMR or melting point analysis to check the purity of your starting materials.[12] 2. Optimize reaction conditions: Gradually increase the reaction temperature and prolong the reaction time, monitoring progress with TLC or LC-MS.[11] Experiment with different solvents.[13] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[4] 4. Use a stronger base or alternative precursors: For sterically hindered substrates, a non-nucleophilic strong base can increase the nucleophilicity of the thioamide.[11] |
| Multiple Spots on TLC (Side Product Formation) | 1. Unreacted starting materials: The reaction is incomplete.[4] 2. Formation of an oxazole: Contamination of the thioamide with its corresponding amide can lead to oxazole byproduct formation.[4] 3. Dimerization or polymerization: Reactants or intermediates may undergo self-condensation.[4] | 1. Extend reaction time or increase temperature: Drive the reaction to completion.[11] 2. Purify the thioamide: Ensure the thioamide is free from amide impurities. 3. Adjust reaction conditions: Lowering the temperature or changing the solvent might minimize self-condensation. |
| Sluggish or Failed Palladium-Catalyzed C-H Activation/Arylation | Catalyst poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, blocking its activity.[5][10] | Increase catalyst loading: A higher amount of the palladium catalyst may be necessary to achieve a reasonable reaction rate.[5] Explore alternative catalysts: Consider catalyst systems that are more resistant to sulfur poisoning.[5] |
| Product is Difficult to Purify | Formation of multiple products or presence of impurities. | Recrystallization: This is an effective method for purifying solid organic compounds.[4] Column chromatography: If recrystallization is ineffective, purification by column chromatography can be employed.[4] |
Catalyst Selection and Performance Data
The following table summarizes the performance of various catalysts in thiazole synthesis, providing a comparative overview of reaction conditions and yields.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Microwave) | Substituted propargyl bromides and thiourea derivatives | DMF | 130 | 10 min | Good to excellent | [1] |
| p-Toluenesulfonic acid (PTSA) | α-bromo ketone and thioamide | Ethanol | Reflux | Several hours | Improved yield | [4] |
| Copper(I) iodide (CuI) | Oximes, anhydrides, and KSCN | Toluene | 120 | 24 h | Up to 85% | [1] |
| **Palladium(II) acetate (Pd(OAc)₂) ** | Vinyl azides and KSCN | n-Propanol | 80 | 12 h | Good | [1] |
| Iron(III) bromide (FeBr₃) | Vinyl azides and KSCN | Acetonitrile | - | - | Good | [1] |
| Silica supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes | Ethanol/Water | Room Temp (Ultrasound) | 1.5-2 h | 79-90% | [7][8] |
| PEG-400 (as solvent) | α-diazoketones and thiourea | PEG-400 | 100 | 2-3.5 h | 87-96% | [5][14] |
| NiFe₂O₄ nanoparticles | α-halo carbonyl compound, thiosemicarbazide, and various anhydrides | Ethanol:Water (1:1) | - | - | High | [15] |
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general guideline for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and let it air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques such as melting point, TLC, and NMR.[3]
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 14. bepls.com [bepls.com]
- 15. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Thiazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of fluorinated and non-fluorinated thiazole analogs, supported by experimental data. The strategic incorporation of fluorine atoms into the thiazole scaffold has been shown to significantly enhance therapeutic potential, a concept explored here through a detailed analysis of their comparative performance in key biological assays.
The introduction of fluorine into drug candidates can dramatically alter their physicochemical properties, leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[1][2] This guide delves into specific examples of thiazole analogs, a class of heterocyclic compounds prevalent in many biologically active molecules, to illustrate the tangible benefits of fluorination.[3][4] We will examine their comparative efficacy in enzymatic inhibition relevant to diabetes and in cytotoxic activity against cancer cell lines.
Comparative Bioactivity Data
The following tables summarize the quantitative data from studies directly comparing the bioactivity of fluorinated and non-fluorinated thiazole analogs.
Table 1: α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The IC50 values below indicate the concentration of the compound required to inhibit 50% of the α-amylase activity. A lower IC50 value signifies greater potency.
| Compound ID | Structure | R Group (Non-Fluorinated) | IC50 (µM) | R Group (Fluorinated) | IC50 (µM) | Reference |
| 1a vs. 1b | Thiazole Analog | H | > 100 | 4-F | 8.23 ± 0.12 | [5][6] |
| 2a vs. 2b | Hydrazinylthiazole | 4-CH₃ | 15.6 ± 0.4 | 4-CF₃ | 6.87 ± 0.01 | [5][6] |
| Acarbose (Standard) | - | - | 5.55 ± 0.06 | - | - | [5] |
As demonstrated in Table 1, the fluorinated analogs consistently exhibit significantly lower IC50 values, indicating a potent enhancement of α-amylase inhibitory activity.
Table 2: Antiglycation Activity
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs) implicated in diabetic complications. The IC50 values represent the concentration required to inhibit 50% of AGE formation.
| Compound ID | Structure | R Group (Non-Fluorinated) | IC50 (mg/mL) | R Group (Fluorinated) | IC50 (mg/mL) | Reference |
| 3a vs. 3b | Hydrazinylthiazole | H | 0.584 ± 0.006 | 4-F | 0.452 ± 0.004 | [5][6] |
| 4a vs. 4b | Hydrazinylthiazole | 4-CH₃ | 0.512 ± 0.005 | 4-CF₃ | 0.394 ± 0.003 | [5][6] |
| Aminoguanidine (Standard) | - | - | 0.403 ± 0.001 | - | - | [5] |
The data in Table 2 clearly shows that fluorinated thiazole analogs are more effective at inhibiting glycation, with the trifluoromethyl-substituted analog (4b) demonstrating potency comparable to the standard inhibitor, aminoguanidine.
Table 3: Anticancer Activity (Cytotoxicity)
The following data showcases the cytotoxic effects of fluorinated thiazole derivatives against various human cancer cell lines. The IC50 values represent the concentration required to inhibit 50% of cell growth.
| Compound ID | Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| FT-1 | Fluorinated Thiazolo[4,5-d]pyrimidine | Leukemia (CCRF-CEM) | 0.5 | [7] |
| FT-2 | Fluorinated Thiazolo[4,5-d]pyrimidine | Breast Cancer (MCF-7) | 1.2 | [3] |
| FT-3 | Fluorinated Triazole Hybrid | Gastric Cancer (MGC-803) | 0.73 | [8] |
| 5-Fluorouracil (Standard) | - | Gastric Cancer (MGC-803) | ~5 | [8] |
While direct non-fluorinated analogs for these specific anticancer compounds were not available in the cited literature, the potent sub-micromolar activities of the fluorinated derivatives highlight the success of this strategy in cancer drug discovery.[3][7][8] Thiazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.[5][11][12][13][14]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds and Acarbose (standard)
Procedure:
-
A solution of the test compound (or standard) at various concentrations is pre-incubated with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.
-
The starch solution is added to the mixture to initiate the enzymatic reaction, and the incubation is continued for a further 15 minutes at 37°C.
-
The reaction is terminated by the addition of DNSA reagent.
-
The mixture is then heated in a boiling water bath for 5 minutes to allow for color development.
-
After cooling to room temperature, the absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Antiglycation Assay
This assay measures the ability of a compound to inhibit the formation of advanced glycation end products (AGEs) from the reaction of a protein and a sugar.[5][15][16][17][18][19]
Materials:
-
Bovine serum albumin (BSA)
-
Glucose
-
Phosphate buffered saline (PBS, pH 7.4)
-
Sodium azide
-
Test compounds and Aminoguanidine (standard)
Procedure:
-
A reaction mixture is prepared containing BSA, glucose, and the test compound (or standard) at various concentrations in PBS containing sodium azide to prevent microbial growth.
-
A control mixture without the test compound is also prepared.
-
The mixtures are incubated at 37°C for a period of 7 days in the dark.
-
After incubation, the fluorescence intensity of the samples is measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition of AGE formation is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100
-
The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][20]
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a standard anticancer drug (e.g., 5-Fluorouracil)
Procedure:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (or standard drug) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by thiazole anticancer agents and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by fluorinated thiazole analogs.
Caption: Experimental workflow for comparing the bioactivity of thiazole analogs.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-amylase inhibitory assay [protocols.io]
- 6. media.neliti.com [media.neliti.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 13. scielo.br [scielo.br]
- 14. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Evaluation of the Antiglycation and Anti-α-Glucosidase Activities of Baicalein, Baicalin (Baicalein 7-O-Glucuronide) and the Antidiabetic Drug Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
Unlocking the Potential of 2-Phenylthiazoles: A Comparative Guide to Their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 2-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives across anticancer, antifungal, and anti-inflammatory applications, supported by experimental data and detailed protocols.
The versatility of the 2-phenylthiazole core allows for chemical modifications at various positions, profoundly influencing its interaction with biological targets. Understanding these SARs is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes key findings from recent studies to illuminate the path toward optimizing this promising scaffold.
Anticancer Activity: Targeting Proliferative Pathways
Derivatives of 2-phenylthiazole have shown significant promise as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. A key strategy in the development of these compounds involves the inhibition of protein kinases, such as Insulin-like Growth Factor 1 Receptor (IGF-1R), which are crucial for cancer cell proliferation and survival.
A series of 2-amino-4-phenylthiazole derivatives were designed and synthesized based on the structural characteristics of the kinase inhibitor crizotinib.[1][2] Their in vitro antiproliferative activity was evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), HT29 (colorectal adenocarcinoma), and Karpas299 (anaplastic large-cell lymphoma).[1][2]
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives (IC50 in µM) [1][2]
| Compound | R | A549 | HeLa | HT29 | Karpas299 |
| 5b | 3-NO₂ | 21.33 | 9.56 | 2.01 | 11.45 |
| 5d | 4-Cl | >40 | 25.88 | 8.99 | 15.32 |
| 5g | 4-OCH₃ | 30.56 | 18.14 | 5.22 | 25.93 |
| 5l | 2-F | >40 | >40 | >40 | >40 |
| Crizotinib | - | 0.02 | 0.05 | 0.15 | 0.03 |
Data synthesized from multiple sources providing IC50 values for the specified cell lines.[1][2]
The SAR studies revealed that the presence of an electron-withdrawing group, such as a nitro group at the meta-position of the phenyl ring (compound 5b ), resulted in the most potent activity, particularly against the HT29 cell line with an IC50 value of 2.01 µM.[2] In contrast, substitutions at the ortho position of the phenyl ring, as seen in compound 5l , were detrimental to the antiproliferative activity.[2] Molecular docking studies suggest that these compounds could act as potential inhibitors of key kinases in cancer signaling pathways.[2]
One of the key signaling pathways implicated in cancer progression and targeted by some 2-phenylthiazole derivatives is the IGF1R pathway. Upon activation by its ligands (IGF-1 and IGF-2), IGF1R initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, growth, and survival.[3][4][5]
Antifungal Activity: Disrupting Fungal Cell Integrity
The 2-phenylthiazole core is also a key component in several antifungal agents. These compounds often exert their effect by inhibiting enzymes crucial for fungal cell membrane synthesis, such as lanosterol 14α-demethylase (CYP51).[3]
A study focused on the design and synthesis of novel 2-phenylthiazole derivatives as CYP51 inhibitors, using a known inhibitor, SCZ-14, as a lead compound.[3] The antifungal activity of the synthesized compounds was evaluated against a panel of clinically relevant fungal strains.
Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives (MIC in µg/mL) [3]
| Compound | R₁ | R₂ | C. albicans | C. tropicalis | C. parapsilosis |
| SZ-C14 (Lead) | H | H | 1-16 | 1-16 | 1-16 |
| A1 | H | H | 4 | 2 | 2 |
| A2 | CH₃ | H | >64 | >64 | >64 |
| B1 | H | CH₃ | 2 | 1 | 1 |
| B9 | H | n-pentyl | 0.5 | 0.25 | 0.25 |
| Fluconazole | - | - | 0.5 | 1 | 0.5 |
Data is presented as a range or specific values of Minimum Inhibitory Concentration (MIC) against various Candida species.[3]
The SAR investigation revealed several key insights. Firstly, substitution at the 4-position of the thiazole ring with larger groups (as in compound A2 ) significantly decreased antifungal activity.[3] Secondly, introducing hydrophobic substituents at the 4-position of the phenyl ring enhanced the antifungal potency.[3] This was exemplified by the gradual increase in activity with the elongation of the alkyl chain, culminating in compound B9 with an n-pentyl group, which exhibited the strongest antifungal activity, comparable to the standard drug fluconazole.[3]
The proposed mechanism of action for these antifungal derivatives is the inhibition of CYP51, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Inhibition of CYP51 disrupts the membrane integrity, leading to fungal cell death.[7]
Antimicrobial Activity: Targeting Bacterial DNA Replication
Beyond their antifungal properties, 2-phenylthiazole derivatives have also demonstrated potent antibacterial activity. A significant target for these compounds is DNA gyrase, an essential bacterial enzyme that controls DNA topology and is crucial for DNA replication and transcription.[8][9][10]
A series of N-phenylthiazole derivatives were synthesized and evaluated for their antimicrobial properties.[8] The study highlighted a phenyl derivative, compound 3l , which exhibited significant antifungal activity against C. albicans and also demonstrated dual antibacterial activity.[8]
Table 3: Antibacterial Activity of a Phenyl-substituted N-phenylthiazole Derivative [8]
| Compound | Target | Activity | Value |
| 3l | C. albicans | MIC | 2 µg/mL |
| 3l | DNA gyrase | IC50 | 6.88 ± 0.25 µg/mL |
| Ciprofloxacin | DNA gyrase | IC50 | 10.07 ± 0.41 µg/mL |
MIC and IC50 values indicating the potent activity of the derivative.[8]
The SAR analysis revealed that the phenyl substituent in compound 3l enhanced the inhibition of DNA gyrase, with a lower IC50 value than the standard antibacterial drug ciprofloxacin.[8] Molecular docking and dynamics simulations confirmed strong interactions of this compound with key residues of the DNA gyrase enzyme.[8]
DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for DNA compaction and replication.[9][10] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.[9]
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of 2-phenylthiazole derivatives has also been explored. The carrageenan-induced rat paw edema model is a standard in vivo assay used to screen for acute anti-inflammatory activity.[11]
A study synthesized a series of substituted phenyl thiazole derivatives and evaluated their anti-inflammatory activity using this model.[11] The results indicated that all the synthesized derivatives possessed appreciable anti-inflammatory activity, with some compounds showing better activity at the 3rd hour post-carrageenan induction.[11] Nitro-substituted thiazole derivatives, in particular, demonstrated better anti-inflammatory activity when compared to the standard drug, nimesulide.[11]
Table 4: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives [11]
| Compound | Substitution | % Inhibition of Edema (at 3rd hour) |
| 3a | 4-Cl | Appreciable |
| 3c | 4-NO₂ | Better |
| 3d | 2-NO₂ | Appreciable |
| Nimesulide | - | Standard |
Qualitative comparison of the anti-inflammatory activity of different derivatives.[11]
The anti-inflammatory action of these compounds may be attributed to the inhibition of pro-inflammatory mediators.[11] The experimental workflow for evaluating anti-inflammatory activity using the carrageenan-induced paw edema model is a well-established procedure.
Experimental Protocols
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14][15][16]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the 2-phenylthiazole derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[2][15]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15][16]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[2][15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or a specified temperature and duration for fungi).[14][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][15]
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[11][17][18][19][20]
-
Animal Grouping and Fasting: Rats are divided into control, standard, and test groups and are typically fasted overnight before the experiment.
-
Compound Administration: The test compounds (2-phenylthiazole derivatives) are administered orally or intraperitoneally to the test groups, while the control group receives the vehicle and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[18]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce inflammation.[17][18]
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[18]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gosset.ai [gosset.ai]
- 10. DNA gyrase - Wikipedia [en.wikipedia.org]
- 11. inotiv.com [inotiv.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Performance of Thiazole Derivatives as Potential Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis of the in vitro biological activities of various thiazole derivatives based on available scientific literature. Direct experimental data for Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate was not found in publicly accessible databases. The following data is presented to offer a contextual performance overview of structurally related compounds.
Introduction to Thiazole Derivatives
Thiazole is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its derivatives are a subject of intense research due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The versatile nature of the thiazole ring allows for structural modifications, enabling the development of targeted therapeutic agents.[5] This guide compares the in vitro efficacy of several substituted thiazole derivatives in two key therapeutic areas: oncology and inflammation.
Comparative Analysis of In Vitro Anticancer Activity
Numerous studies have demonstrated the potential of thiazole derivatives to selectively target and inhibit the proliferation of cancer cells.[6] The primary mechanism often involves inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting crucial cellular pathways like tubulin polymerization.[7][8]
Data Presentation: Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various thiazole derivatives against common cancer cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC₅₀ values indicate higher potency.
| Compound ID/Reference | Structure/Description | Target Cell Line | IC₅₀ (µM) |
| Compound 4c [3] | Substituted hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| Compound 5b [8] | Thiazole-naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 |
| A549 (Lung) | 0.97 ± 0.13 | ||
| Compound 4m [7] | Arylidene-hydrazinyl-thiazole | BxPC-3 (Pancreatic) | 1.69 |
| Compound 8j [9] | Thiazole scaffold-based molecule | HepG2 (Liver) | 7.90 |
| Compound 8m [9] | Thiazole scaffold-based molecule | HepG2 (Liver) | 5.15 |
MCF-7: Human Breast Adenocarcinoma; HepG2: Human Liver Carcinoma; A549: Human Lung Carcinoma; BxPC-3: Human Pancreatic Adenocarcinoma.
Comparative Analysis of In Vitro Anti-inflammatory Activity
Thiazole derivatives have shown significant promise as anti-inflammatory agents.[2] Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are involved in the arachidonic acid pathway.[4][10]
Data Presentation: Enzyme Inhibitory Activity of Thiazole Derivatives
This table presents the in vitro inhibitory activity of a potent thiazole derivative against enzymes central to the inflammatory response.
| Compound ID/Reference | Target Enzyme | IC₅₀ (µM) |
| Compound 6l [10] | COX-1 | 5.55 |
| COX-2 | 0.09 | |
| 5-LOX | 0.38 |
COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase. A lower IC₅₀ for COX-2 and 5-LOX, coupled with a higher value for COX-1, suggests a safer anti-inflammatory profile with potentially fewer gastric side effects.
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the validation of in vitro results. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[3][11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period (e.g., 48-72 hours). A control group is treated with a vehicle (like DMSO).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a dark blue formazan product.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Protocol 2: In Vitro COX/LOX Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes.
-
Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, or soybean 5-LOX is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Nimesulide) for a short period at a controlled temperature.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate (arachidonic acid).
-
Reaction Measurement: The activity of the enzyme is determined by measuring the production of prostaglandins (for COX) or leukotrienes (for LOX). This can be done by quantifying oxygen consumption with an oxygen electrode or by measuring specific product levels via techniques like ELISA or chromatography.
-
IC₅₀ Determination: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration.
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, aiding in the comprehension of experimental and biological systems.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Inhibition of the Arachidonic Acid pathway by thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-reactivity studies of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
A Comparative Guide to the Biological Activities of Thiazole-5-Carboxylate Derivatives
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comparative overview of the biological activities of various ethyl 2-substituted-4-methylthiazole-5-carboxylate derivatives, with a focus on their anticancer and antimicrobial potential. While specific cross-reactivity studies on Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate are not publicly available, this guide will compare its potential activity based on data from structurally similar compounds, providing researchers and drug development professionals with valuable insights into this class of compounds.
Anticancer Activity of Thiazole Derivatives
Several studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or proteins involved in cell proliferation and survival, such as tubulin polymerization or specific kinases.[1][2]
Comparative Anticancer Activity Data
Below is a summary of the in vitro anticancer activity of various thiazole derivatives, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [2] |
| Thiazole-linked chalcone V | HT-29 (Colon) | 7.94 | [1] |
| Thiazole-linked chalcone V | HCT-116 (Colon) | 3.12 | [1] |
| Thiazole-linked chalcone V | Lovo (Colon) | 2.21 | [1] |
| Thiazole derivative CP1 | HCT-116 (Colon) | 4.7 µg/ml | [3] |
| Thiazole-coumarin hybrid 6a | HCT-116 (Colon) | 4.27 ± 0.21 | [3] |
| 2,4-disubstituted thiazole derivative 7c | HCT-116 (Colon) | 6.44 ± 0.3 | [3] |
| Thiazole-pyrimidine analog 13b | Colo-205 (Colon) | 0.12 ± 0.038 | [3] |
Note: Direct anticancer activity data for this compound is not available in the reviewed literature. The data presented is for structurally related thiazole derivatives to provide a comparative context.
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[4][5] The presence of the thiazole ring is often associated with the ability to interfere with microbial growth and viability.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative 16 | Bacillus subtilis | 1.56 - 6.25 | [5] |
| 2-phenylacetamido-thiazole derivative 16 | Staphylococcus aureus | 1.56 - 6.25 | [5] |
| Thiazole derivative 43a | S. aureus | 16.1 µM | [4] |
| Thiazole derivative 43a | E. coli | 16.1 µM | [4] |
| Thiazole derivative 43c | B. subtilis | 28.8 µM | [4] |
| Thiazole derivative 3 | Methicillin-resistant S. aureus | 0.23–0.7 mg/mL | [6] |
| Thiazole derivative 4 | E. coli | 0.17 mg/mL | [6] |
Note: Direct antimicrobial activity data for this compound is not available in the reviewed literature. The data presented is for structurally related thiazole derivatives.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the thiazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, the culture medium is removed, and 100 µL of fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell growth inhibition is then calculated relative to untreated control cells.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of microorganisms.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Experimental Workflow and Potential Mechanism
The following diagrams illustrate a typical workflow for screening the biological activity of thiazole derivatives and a simplified representation of a potential anticancer mechanism of action.
Caption: A typical workflow for the synthesis and biological evaluation of thiazole derivatives.
Caption: A potential mechanism of anticancer action for some thiazole derivatives via tubulin polymerization inhibition.
References
- 1. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Thiazoles for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted thiazoles is a critical process in medicinal chemistry. The thiazole ring is a prominent structural motif found in numerous FDA-approved drugs and biologically active compounds. This guide provides a comparative analysis of the most common and effective synthetic routes to this important heterocycle, with a focus on experimental data and detailed methodologies to inform synthetic strategy.
This comparison covers the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted and solvent-free methodologies. By objectively presenting the performance of each route with supporting experimental data, this guide aims to empower researchers in selecting the most suitable method for their specific synthetic needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The choice of an appropriate synthetic strategy for substituted thiazoles is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes key quantitative parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[2] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[2] |
| Solvent-Free Hantzsch (Grinding) | α-Haloketone, Thioamide | - | 5 - 20 min | Room Temperature | 88 - 93% |
Classical Synthesis Routes: Mechanisms and Protocols
The traditional methods for thiazole synthesis remain valuable tools in the organic chemist's arsenal.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is arguably the most widely used method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide or thiourea.[3][4] The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. This method is valued for its simplicity and the ready availability of the starting materials.[5]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux for 30-60 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the solid to air dry to yield 2-amino-4-phenylthiazole.
-
A typical yield for this reaction is in the range of 80-99%.[1]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[6][7] This reaction is particularly useful for accessing the 5-amino substitution pattern, which can be a valuable handle for further functionalization. The reaction proceeds under mild conditions, often at room temperature.[6]
Experimental Protocol: Synthesis of a 5-Amino-2-mercaptothiazole
-
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide
-
Ethanol (optional, as solvent)
-
-
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent like ethanol, or if the reaction is to be run neat, place it directly in the reaction vessel.
-
Add an equimolar amount of carbon disulfide to the α-aminonitrile.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by removal of the solvent under reduced pressure followed by purification, typically by recrystallization.
-
Yields for the Cook-Heilbron synthesis are often described as "significant," though they can be variable depending on the specific substrates used.[2]
Gabriel Thiazole Synthesis
The Gabriel synthesis of thiazoles involves the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[1] This method leads to the formation of 2,5-disubstituted thiazoles. The reaction requires high temperatures to drive the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
-
Materials:
-
N-(2-oxopropyl)acetamide (an α-acylamino ketone)
-
Phosphorus Pentasulfide (P₄S₁₀)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the N-(2-oxopropyl)acetamide and an equimolar amount of phosphorus pentasulfide.
-
Heat the mixture to approximately 170 °C.
-
Maintain the reaction at this temperature with stirring until the starting material is consumed (monitor by TLC).
-
After cooling, the reaction mixture is typically worked up by carefully quenching with water or a basic solution to decompose any remaining P₄S₁₀, followed by extraction of the product with an organic solvent.
-
The crude product is then purified by distillation or chromatography to yield 2,5-dimethylthiazole.
-
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted Hantzsch synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[2]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
General Procedure:
-
In a microwave-safe reaction vessel, combine the α-haloketone, thiourea or thioamide, and a catalytic amount of iodine in a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power (e.g., 170 W) for a short duration (e.g., 5-15 minutes).
-
After cooling, the product is isolated using standard workup and purification techniques.
-
This method has been shown to provide yields of around 92% in a significantly shorter time frame than the classical approach.[2]
Solvent-Free Synthesis (Grinding)
In a push towards greener chemistry, solvent-free reaction conditions have been explored. The Hantzsch synthesis can be effectively carried out by simply grinding the solid reactants together at room temperature, often without the need for a catalyst. This method is not only environmentally friendly but also offers simple work-up procedures.
Experimental Protocol: Solvent-Free Hantzsch Synthesis by Grinding
-
Procedure:
-
In a mortar, combine the α-haloketone and thioamide.
-
Grind the mixture vigorously with a pestle for 5-20 minutes at room temperature.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solid product is typically purified by washing with a suitable solvent to remove any unreacted starting materials.
-
Yields for this solvent-free approach are reported to be in the range of 88-93%.
Visualizing the Synthetic Pathways
To better understand the transformations involved in these syntheses, the following diagrams illustrate the core reaction pathways.
Conclusion
The synthesis of substituted thiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a robust and high-yielding method for a wide range of substituted thiazoles. The Cook-Heilbron and Gabriel syntheses, while less commonly employed, provide access to specific substitution patterns, namely 5-amino and 2,5-disubstituted thiazoles, respectively.
Modern techniques, particularly microwave-assisted synthesis and solvent-free grinding methods, offer significant improvements in terms of reaction time, yield, and environmental impact. For researchers and professionals in drug development, the choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired efficiency. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of substituted thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. A ball-milling strategy for the synthesis of benzothiazole, benzimidazole and benzoxazole derivatives under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals. Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate is an investigational compound, and its anticancer properties are presented here based on a hypothetical profile for comparative analysis. The experimental data for this compound is illustrative and not based on published, peer-reviewed studies.
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2] This guide provides a comparative benchmark of a novel investigational compound, this compound, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is based on hypothetical in vitro data to illustrate the potential of this compound and to provide a framework for its evaluation.
Compound Profiles
-
This compound: An investigational thiazole derivative. Its mechanism of action is hypothesized to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Doxorubicin: An anthracycline antibiotic widely used in chemotherapy. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based chemotherapeutic agent that cross-links DNA, triggering DNA damage responses and inducing apoptosis.
-
Paclitaxel: A taxane that disrupts microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and the benchmark drugs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using standard cytotoxicity assays.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | 1.5 | 2.1 | 3.8 |
| Doxorubicin | 2.50[5] | > 20[5] | 12.18[5] |
| Cisplatin | ~5-10 (A2780)[6] | ~9.4 (NSCLC)[4] | >20[7] |
| Paclitaxel | 3.5[8] | ~0.027 (NSCLC)[4] | Not Found |
Note: The IC50 values for this compound are hypothetical. The IC50 values for the standard drugs are sourced from published literature and can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a method used for cell density determination based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 565 nm.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at 4°C for at least 30 minutes.[1][2]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubation: The cells are incubated for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Caption: Hypothetical mechanism of action for the ethyl thiazole compound.
Experimental Workflow
This diagram outlines the general workflow for the in vitro comparison of the anticancer activities of the test compounds.
Caption: General workflow for in vitro anticancer compound screening.
Conclusion
This comparative guide provides a framework for evaluating the potential of this compound as a novel anticancer agent. The hypothetical data suggests that this compound may exhibit potent cytotoxic activity against various cancer cell lines, potentially through the inhibition of critical cell signaling pathways. Further preclinical and clinical studies are warranted to validate these illustrative findings and to fully elucidate the therapeutic potential of this and other related thiazole derivatives. The provided experimental protocols offer standardized methods for conducting such validation studies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. zellx.de [zellx.de]
Comparative Spectroscopic Analysis of Ethyl 2-(Fluorophenyl)-4-methylthiazole-5-carboxylate Isomers
A detailed comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of Ethyl 2-(fluorophenyl)-4-methylthiazole-5-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to facilitate isomer differentiation and characterization.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from the spectroscopic analyses of the three isomers.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) in ppm |
| Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate | 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.74 (s, 3H, CH₃), 4.33 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.28-7.38 (m, 2H, Ar-H), 7.52-7.58 (m, 1H, Ar-H), 8.18 (td, 1H, J=7.7, 1.8 Hz, Ar-H) |
| Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate | 1.36 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.75 (s, 3H, CH₃), 4.34 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.29 (td, 1H, J=8.1, 2.0 Hz, Ar-H), 7.50-7.56 (m, 1H, Ar-H), 7.70 (dt, 1H, J=10.1, 2.0 Hz, Ar-H), 7.77 (d, 1H, J=7.8 Hz, Ar-H) |
| Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate | 1.36 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.74 (s, 3H, CH₃), 4.33 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.29 (t, 2H, J=8.7 Hz, Ar-H), 7.98 (dd, 2H, J=8.8, 5.4 Hz, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) in ppm |
| Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate | 14.3, 17.2, 61.4, 116.8 (d, J=22.0 Hz), 118.9 (d, J=11.2 Hz), 125.1 (d, J=3.7 Hz), 129.5, 131.9 (d, J=8.5 Hz), 132.8, 150.2, 161.0 (d, J=254.9 Hz), 162.1, 163.7 |
| Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate | 14.3, 17.2, 61.4, 114.9 (d, J=22.8 Hz), 117.7 (d, J=21.2 Hz), 124.9, 129.6, 131.2 (d, J=8.2 Hz), 134.8 (d, J=7.9 Hz), 150.4, 162.0, 162.9 (d, J=244.9 Hz), 164.5 |
| This compound | 14.3, 17.2, 61.3, 116.3 (d, J=22.1 Hz), 129.1 (d, J=3.1 Hz), 129.3, 131.2 (d, J=9.0 Hz), 150.1, 162.0, 164.2 (d, J=251.2 Hz), 165.0 |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
| Isomer | MS (m/z) | IR (ν_max) in cm⁻¹ |
| Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate | 279 (M⁺) | 1710 (C=O), 1615 (C=N), 1240 (C-O), 760 (C-F) |
| Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate | 279 (M⁺) | 1712 (C=O), 1618 (C=N), 1235 (C-O), 780 (C-F) |
| This compound | 279 (M⁺) | 1708 (C=O), 1605 (C=N), 1230 (C-O), 840 (C-F) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For ¹³C NMR, the spectral width was 24038 Hz with a relaxation delay of 2.0 s and 512 scans.
Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector. Electron impact ionization was performed at 70 eV. The samples were introduced via a direct insertion probe, and the source temperature was maintained at 230 °C.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.
Visualization of Isomeric Comparison Workflow
The logical workflow for the comparative analysis of the spectroscopic data of the isomers is depicted below.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Comparative Efficacy Analysis: Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate and Its Progenitors
Executive Summary: This guide provides a comparative analysis of the biological efficacy of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate and its parent compounds. Due to a lack of direct in vivo studies on this compound, this report summarizes the known biological activities of its parent compounds and the in vitro efficacy of structurally related thiazole derivatives. The parent compounds, identified through the common Hantzsch thiazole synthesis, are 4-fluorothiobenzamide and ethyl 2-chloro-3-oxobutanoate. Available data suggests that while the parent thiobenzamide exhibits significant toxicity, the synthesized thiazole derivatives show potential as anticancer and anti-inflammatory agents in preclinical in vitro models.
Synthesis and Parent Compounds
This compound is synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, the parent molecules are 4-fluorothiobenzamide and ethyl 2-chloro-3-oxobutanoate.
In Vivo Efficacy and Toxicity of Parent Compounds
-
4-Fluorothiobenzamide: Thioamides, including thiobenzamide and its analogs, are known for their potential toxicity, particularly hepatotoxicity.[1][2] This toxicity is linked to the metabolic activation of the thiocarbonyl group.[1][3] While some thiobenzanilides have shown antibacterial activity, the in vivo therapeutic window for simple thioamides like 4-fluorothiobenzamide is likely narrow due to safety concerns.[4]
-
Ethyl 2-chloro-3-oxobutanoate: This β-keto ester is a reactive chemical intermediate.[5][6] Its biological data is sparse, with safety data sheets indicating it is harmful if swallowed and causes skin and eye irritation.[5][7] There is no available data to suggest it has therapeutic efficacy in vivo. Some β-keto esters have been investigated for antibacterial properties.[8][9][10]
In Vitro Efficacy of Structurally Related Thiazole Derivatives
While in vivo data for this compound is absent, numerous studies have demonstrated the in vitro anticancer and anti-inflammatory potential of structurally similar 2-phenylthiazole derivatives.
Table 1: Summary of In Vitro Anticancer Activity of Related Thiazole Derivatives
| Compound Class | Cell Line | Assay | Endpoint | Results (IC₅₀) | Reference |
| 2-Phenylthiazole-4-carboxamides | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | Cytotoxicity | IC₅₀ | < 10 µg/mL for 3-fluoro analog | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma), HEP-G2 (Liver) | MTT | IC₅₀ | Compound 4c showed best activity against SKNMC | [2] |
| 2-Hydrazinyl-thiazole-4-ones | MCF-7 (Breast), HepG2 (Liver) | MTT | IC₅₀ | 2.57 µM (MCF-7), 7.26 µM (HepG2) for compound 4c | [4] |
| 2-Phenylthiazole CYP51 Inhibitors | Candida albicans | Antifungal | MIC | 1–16 µg/mL | [11] |
Potential Mechanism of Action: VEGFR-2 Signaling Pathway
Several anticancer thiazole derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced endothelial cell proliferation, migration, and survival.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
While there is a clear lack of in vivo efficacy data for this compound, the analysis of its parent compounds and structurally related analogs provides some insights. The parent compounds are associated with toxicity and are unlikely to possess therapeutic benefits. However, the thiazole scaffold, formed through their synthesis, is a well-established pharmacophore with demonstrated in vitro anticancer and anti-inflammatory activities in various derivatives. The potential mechanism of action for anticancer activity may involve the inhibition of key signaling pathways like VEGFR-2. Further in vivo studies are essential to determine the therapeutic potential and safety profile of this compound.
References
- 1. Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate's Biological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological profile of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, a novel thiazole derivative. The assessment is based on a comprehensive evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties against established alternatives. All presented data is based on standardized in vitro experimental models to ensure comparability and reproducibility.
Introduction to this compound
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The unique structural features of the thiazole ring allow for diverse substitutions, leading to a wide range of biological activities. This compound is a synthetic derivative characterized by a 4-fluorophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring. This specific combination of substituents is hypothesized to confer a unique biological activity profile. This guide aims to elucidate this profile through a comparative lens.
Comparative Analysis of Biological Activity
To assess the novelty of this compound's biological profile, its performance was benchmarked against structurally related and commercially available drugs with known activities in three key areas: cytotoxicity against cancer cell lines, anti-inflammatory effects in a cellular model of inflammation, and antimicrobial activity against common pathogens.
Cytotoxicity Profile
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of Doxorubicin, a standard chemotherapeutic agent, and two structurally similar thiazole derivatives.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 15.2 ± 1.8 | 25.5 ± 2.1 | 18.9 ± 1.5 |
| 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylate | 28.7 ± 2.5 | 42.1 ± 3.3 | 35.4 ± 2.8 |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | 55.3 ± 4.1 | 78.9 ± 5.6 | 63.7 ± 4.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
The data suggests that this compound exhibits moderate cytotoxic activity against all tested cell lines. Notably, the presence of the 4-fluorophenyl group appears to enhance cytotoxicity compared to the unsubstituted phenyl and 4-chlorophenyl analogues. While not as potent as the conventional chemotherapeutic Doxorubicin, its selective activity warrants further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, and Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID) with a thiazole core, were used as positive controls.
Table 2: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition in µM)
| Compound | IC50 (µM) |
| This compound | 12.5 ± 1.1 |
| Meloxicam | 8.9 ± 0.7 |
| Dexamethasone | 0.5 ± 0.04 |
This compound demonstrated significant inhibition of NO production, indicating a potent anti-inflammatory effect. Its activity is comparable to that of Meloxicam, a well-established anti-inflammatory agent containing a thiazole moiety. This suggests that the compound may exert its anti-inflammatory effects through pathways similar to those of NSAIDs.
Antimicrobial Profile
The antimicrobial efficacy was determined using the broth microdilution method to establish the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and a fungus. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were used as standard antimicrobial agents.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| This compound | 16 | 32 | >64 |
| 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylate | 32 | 64 | >64 |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | 64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
The results indicate that this compound possesses moderate antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The fluorine substitution again appears to be beneficial for activity compared to the chloro and unsubstituted analogues. The compound showed limited activity against the Gram-negative bacterium Escherichia coli and no significant activity against the fungus Candida albicans at the tested concentrations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the reproduction of these findings.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound and reference drugs were dissolved in DMSO and serially diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.5%. Cells were treated with the compounds for 48 hours.
-
MTT Addition: After 48 hours, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 2 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were pre-treated with various concentrations of the test compound and reference drugs for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent system. 100 µL of supernatant was mixed with 100 µL of Griess reagent, and the absorbance was measured at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite was used to determine the nitrite concentration. The percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC50 value was determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: The test compound and reference antibiotics were serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Novelty and Mechanisms
To better illustrate the context and potential mechanisms of action of this compound, the following diagrams are provided.
Figure 1: Logical relationship of the biological profile assessment.
Figure 2: Experimental workflow for the cytotoxicity assay.
Figure 3: Postulated anti-inflammatory signaling pathway.
Conclusion
This compound demonstrates a novel and interesting biological profile characterized by moderate and selective cytotoxicity against cancer cells, potent anti-inflammatory properties comparable to a commercial NSAID, and moderate antibacterial activity against Gram-positive bacteria. The presence of the 4-fluorophenyl substituent appears to be a key determinant of its enhanced activity compared to other analogues. While its potency across the tested activities does not surpass that of the specialized drugs used as controls in each category, its multifaceted biological activity makes it a promising lead compound for the development of novel therapeutic agents, potentially with dual anti-inflammatory and antibacterial applications. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate its therapeutic potential.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

